molecular formula C10H10ClNO2 B8625935 Methyl6-chloroindoline-2-carboxylate

Methyl6-chloroindoline-2-carboxylate

Cat. No.: B8625935
M. Wt: 211.64 g/mol
InChI Key: GWPMWXHPXNFEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl6-chloroindoline-2-carboxylate is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

methyl 6-chloro-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3

InChI Key

GWPMWXHPXNFEDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Methyl 6-chloroindoline-2-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Architecture for Medicinal Chemistry

Executive Summary

Methyl 6-chloroindoline-2-carboxylate (CAS: 287384-95-6) is a specialized heterocyclic building block widely utilized in the synthesis of peptidomimetics and small-molecule inhibitors.[1][2] As a dihydro-derivative of the indole scaffold, it possesses a distinct non-planar geometry and a crucial chiral center at the C2 position. This compound serves as a pivotal intermediate in the development of antiviral agents (specifically HCV NS5B polymerase inhibitors) and MDM2-p53 antagonists, where the 6-chloro substituent modulates lipophilicity and metabolic stability while the 2-carboxylate provides a vector for peptide coupling.

Physicochemical Characterization

The following data establishes the core identity of the molecule. Researchers should note the distinction between the indole (aromatic, planar) and indoline (dihydro, kinked) forms, as this drastically alters the 3D-QSAR profile.

Identity Matrix
PropertySpecification
Chemical Name Methyl 6-chloroindoline-2-carboxylate
CAS Registry Number 287384-95-6
Molecular Formula C₁₀H₁₀ClNO₂
Molecular Weight 211.64 g/mol
Exact Mass 211.0400 g/mol
Core Scaffold 2,3-Dihydro-1H-indole (Indoline)
Key Substituents 6-Chloro (Halogen), 2-Methoxycarbonyl (Ester)
Chirality C2 is a stereocenter. (CAS 287384-95-6 typically denotes the racemate unless specified as (S)- or (R)-).
Structural Descriptors[3][4][5]
  • SMILES: COC(=O)C1Nc2cc(Cl)ccc2C1

  • InChI Key: VYGSXSHFKAPNTB-UHFFFAOYSA-N

  • Lipophilicity (cLogP): ~2.3 (Predicted)

  • H-Bond Donors: 1 (Amine NH)

  • H-Bond Acceptors: 2 (Ester Carbonyl + Ether Oxygen)

Synthetic Architecture & Protocols

The synthesis of methyl 6-chloroindoline-2-carboxylate typically proceeds via the selective reduction of the corresponding indole precursor. This transformation is critical because it converts the planar, aromatic indole ring into the kinked, 3D-indoline scaffold, introducing a chiral center at C2.

Reaction Pathway Visualization

The following diagram illustrates the standard synthetic workflow, starting from the commercially available 6-chloroindole-2-carboxylic acid.

SynthesisPath Start 6-Chloroindole-2-carboxylic acid (Precursor) Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Acid Catalysis Inter Methyl 6-chloroindole-2-carboxylate (Planar Intermediate) Step1->Inter Step2 Selective Reduction (NaCNBH3, AcOH) Inter->Step2 1,2-Reduction Final Methyl 6-chloroindoline-2-carboxylate (Target, C2 Chiral) Step2->Final Yield ~85-95%

Figure 1: Synthetic route from indole acid precursor to the indoline ester target via esterification and selective reduction.

Detailed Experimental Protocol

Objective: Selective reduction of the C2-C3 double bond without dehalogenation.

Methodology (Self-Validating System):

  • Reagents: Methyl 6-chloroindole-2-carboxylate (1.0 eq), Sodium Cyanoborohydride (NaCNBH₃, 3.0 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve the indole ester in glacial acetic acid at 15°C (cooling is crucial to prevent over-reduction or polymerization).

    • Add NaCNBH₃ portion-wise over 30 minutes. Note: Evolution of HCN is possible; perform in a well-ventilated fume hood.

    • Stir at room temperature for 2-4 hours.

    • Validation Checkpoint (TLC/LCMS): Monitor the disappearance of the indole starting material. The product will be less polar (higher R_f) and show a mass shift of +2 Da (M+2H).

  • Workup:

    • Quench with water/ice. Neutralize with saturated NaHCO₃ (careful: gas evolution).

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: The use of NaCNBH₃ in acidic media (Gribble reduction) is preferred over catalytic hydrogenation (H₂/Pd-C) for this substrate because catalytic hydrogenation often leads to hydrodechlorination (stripping the chlorine atom), yielding the non-chlorinated indoline analog as a major impurity.

Structural Analysis & Chirality

The transition from indole to indoline introduces a stereocenter at the C2 position.

  • Conformational Bias: Unlike the flat indole, the indoline ring adopts a "puckered" conformation. This 3D shape is critical for fitting into hydrophobic pockets of enzymes like NS5B polymerase.

  • Chiral Resolution: The synthesized product is a racemate (±). For drug development, the (S)-enantiomer is frequently the bioactive form, mimicking the stereochemistry of natural L-amino acids (specifically Proline).

    • Resolution Strategy: Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) or chiral HPLC separation is required if the asymmetric reduction (using chiral catalysts) is not employed.

Applications in Drug Discovery

Methyl 6-chloroindoline-2-carboxylate acts as a "constrained amino acid" scaffold.

  • HCV NS5B Polymerase Inhibitors: The indoline core serves as a rigid mimetic of proline, positioning the 6-chloro substituent to fill hydrophobic sub-pockets, enhancing potency against the Hepatitis C Virus.

  • MDM2-p53 Antagonists: Chloro-indolines are used to disrupt the protein-protein interaction between p53 and MDM2. The 6-chloro group often interacts with the Trp23 pocket of MDM2.

  • Peptidomimetics: The 2-carboxylate allows for easy coupling to amines, integrating the scaffold into larger peptide chains to restrict conformational freedom and improve metabolic stability.

References

  • BLD Pharm. (2024). Product Analysis: Methyl 6-chloroindoline-2-carboxylate (CAS 287384-95-6).[1][2][3][4] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for C10H10ClNO2. Retrieved from

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines. Journal of the American Chemical Society.
  • ChemicalBook. (2024). Methyl 6-chloroindoline-2-carboxylate CAS Database. Retrieved from

Sources

A Tale of Two Cores: A Senior Application Scientist's Guide to Methyl 6-chloroindoline-2-carboxylate and Methyl 6-chloroindole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the selection of appropriate molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic systems, indole and its reduced form, indoline, stand out as privileged structures, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparative analysis of two closely related yet functionally distinct building blocks: Methyl 6-chloroindoline-2-carboxylate and Methyl 6-chloroindole-2-carboxylate. As a senior application scientist, my aim is to not only present the factual data but also to provide insights into the practical implications of their structural and chemical differences, empowering you to make informed decisions in your research and development endeavors.

Structural and Electronic Divergence: The Foundation of Functional Distinction

At the heart of the comparison lies the fundamental difference in the five-membered ring of the bicyclic system. Methyl 6-chloroindole-2-carboxylate possesses a fully aromatic pyrrole ring, rendering the entire indole scaffold a planar, electron-rich aromatic system. In contrast, Methyl 6-chloroindoline-2-carboxylate features a saturated pyrrolidine ring, resulting in a non-planar structure with sp³-hybridized carbons at the 2 and 3-positions. This seemingly subtle variation has profound consequences for their electronic properties, reactivity, and conformational flexibility.

The aromaticity of the indole core in Methyl 6-chloroindole-2-carboxylate leads to a delocalized π-electron system, which influences its chemical behavior. The indoline counterpart, lacking this extensive delocalization, exhibits reactivity more akin to an N-alkylaniline.

G cluster_0 Methyl 6-chloroindole-2-carboxylate cluster_1 Methyl 6-chloroindoline-2-carboxylate Indole Aromatic Pyrrole Ring (Planar, Electron-rich) Indoline Saturated Pyrrolidine Ring (Non-planar, sp³ Carbons) Indole->Indoline Reduction Indoline->Indole Oxidation (Dehydrogenation)

A Comparative Overview of Physicochemical Properties

The structural differences between these two molecules directly translate to distinct physicochemical properties, which are crucial for their application in drug discovery and process development.

PropertyMethyl 6-chloroindoline-2-carboxylateMethyl 6-chloroindole-2-carboxylateRationale for Difference
Molecular Formula C₁₀H₁₀ClNO₂C₁₀H₈ClNO₂Difference of two hydrogen atoms due to the saturated vs. unsaturated five-membered ring.
Molecular Weight 211.64 g/mol 209.63 g/mol [1]Direct consequence of the difference in the number of hydrogen atoms.
Polarity Generally higherGenerally lowerThe sp³-hybridized nitrogen in the indoline has a more localized lone pair, and the overall molecule is less planar, potentially leading to a larger dipole moment.
Solubility Expected to have higher solubility in polar solvents.Expected to have higher solubility in less polar organic solvents.The higher polarity of the indoline derivative generally leads to better solubility in polar solvents.
Melting Point Likely lower172.8 – 173.5 °C[2]The planar and more rigid structure of the indole allows for more efficient crystal packing, typically resulting in a higher melting point.
Conformational Flexibility HigherLowerThe saturated ring of the indoline allows for puckering and different conformations, whereas the indole is a rigid, planar molecule.

Synthesis Strategies: Building the Core Scaffolds

The synthesis of these two compounds requires distinct strategies, reflecting their inherent chemical nature.

Synthesis of Methyl 6-chloroindole-2-carboxylate

The construction of the indole nucleus is a well-established area of organic synthesis. A common and versatile method is the Fischer indole synthesis .[2][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the corresponding phenylhydrazine and a pyruvate derivative.

Proposed Synthetic Protocol via Fischer Indole Synthesis:

  • Formation of the Hydrazone: React 4-chlorophenylhydrazine with methyl pyruvate in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating.

  • Cyclization: The resulting hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride, at elevated temperatures to induce cyclization and subsequent aromatization to the indole core.[2][3]

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted and purified by recrystallization or column chromatography.

G Reactant1 4-Chlorophenylhydrazine Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 Methyl Pyruvate Reactant2->Intermediate Product Methyl 6-chloroindole-2-carboxylate Intermediate->Product Acid Catalyst (e.g., PPA)

Synthesis of Methyl 6-chloroindoline-2-carboxylate

The synthesis of the indoline derivative can be approached in two primary ways: by reduction of the corresponding indole or through a de novo synthesis that builds the saturated ring system directly.

A straightforward and common method to access the indoline is through the catalytic hydrogenation of the indole precursor. This method offers high yields and stereochemical control.

Experimental Protocol for Catalytic Hydrogenation:

  • Catalyst and Solvent Selection: A solution of Methyl 6-chloroindole-2-carboxylate in a suitable solvent such as methanol, ethanol, or ethyl acetate is prepared. A palladium-on-carbon (Pd/C) catalyst (5-10 mol%) is typically employed.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) at room temperature or slightly elevated temperatures and pressures.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the crude product.

  • Purification: The crude Methyl 6-chloroindoline-2-carboxylate can be purified by recrystallization or column chromatography if necessary.

G Indole Methyl 6-chloroindole-2-carboxylate Indoline Methyl 6-chloroindoline-2-carboxylate Indole->Indoline H₂, Pd/C (Catalytic Hydrogenation)

Alternative routes to indolines often involve the cyclization of appropriately substituted aniline derivatives. For instance, a synthetic pathway analogous to the one used for methyl 2-oxoindoline-6-carboxylate could be adapted.[5][6] This would typically involve the formation of a substituted nitrophenyl derivative, followed by reductive cyclization.

Reactivity and Chemical Transformations: A Tale of Two Personalities

The differing electronic and structural features of the indole and indoline cores dictate their distinct chemical reactivities.

Methyl 6-chloroindole-2-carboxylate: The Aromatic Player

The electron-rich indole nucleus is prone to electrophilic substitution, with the C3 position being the most reactive site. The ester group at the C2 position is an electron-withdrawing group, which can modulate the reactivity of the indole ring.

  • Electrophilic Substitution: Reactions such as Vilsmeier-Haack formylation, Mannich reaction, and Friedel-Crafts acylation will preferentially occur at the C3 position.

  • N-Functionalization: The indole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.

  • Oxidation: While the indole ring is relatively stable to oxidation, strong oxidizing agents can lead to ring-opened products or the formation of oxindoles.

Methyl 6-chloroindoline-2-carboxylate: The Aliphatic Counterpart

The indoline derivative behaves more like a substituted aniline. The nitrogen atom is more basic than in the indole, and the saturated ring can undergo different types of reactions.

  • N-Acylation and N-Alkylation: The indoline nitrogen readily undergoes acylation and alkylation reactions under standard conditions.

  • Oxidation (Dehydrogenation): The most significant reaction of the indoline core is its oxidation to the corresponding indole. This transformation is a key strategic step in many synthetic sequences. Common oxidizing agents for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and manganese dioxide (MnO₂).[7]

Experimental Protocol for Dehydrogenation of Methyl 6-chloroindoline-2-carboxylate:

  • Reagent and Solvent: A solution of Methyl 6-chloroindoline-2-carboxylate in an inert solvent such as toluene, benzene, or dichloromethane is prepared.

  • Oxidation: A stoichiometric amount or a slight excess of DDQ or a larger excess of activated MnO₂ is added to the solution. The reaction is typically stirred at room temperature or heated to reflux.

  • Monitoring and Work-up: The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the more conjugated indole product. Upon completion, the reaction mixture is filtered to remove the reduced oxidant (DDQH₂ or MnO), and the filtrate is washed and concentrated.

  • Purification: The crude Methyl 6-chloroindole-2-carboxylate is purified by column chromatography or recrystallization.

G Indoline Methyl 6-chloroindoline-2-carboxylate Indole Methyl 6-chloroindole-2-carboxylate Indoline->Indole DDQ or MnO₂ (Dehydrogenation)

Spectroscopic Fingerprints: A Comparative Analysis

The distinct structural features of the two compounds are clearly reflected in their spectroscopic data.

¹H and ¹³C NMR Spectroscopy

The most significant differences in the NMR spectra will be observed in the signals corresponding to the five-membered ring.

Methyl 6-chloroindole-2-carboxylate: [2]

  • ¹H NMR: Expect a signal for the N-H proton (typically broad and downfield, δ > 9.0 ppm), a singlet for the C3-H (around δ 7.2 ppm), and aromatic signals for the benzene ring protons. The methyl ester protons will appear as a singlet around δ 3.9 ppm.[2]

  • ¹³C NMR: The spectrum will show signals for eight aromatic carbons, one ester carbonyl carbon, and one methyl carbon. The C2 and C3 carbons of the indole ring will have characteristic chemical shifts.

Methyl 6-chloroindoline-2-carboxylate:

  • ¹H NMR: The most notable difference will be the presence of aliphatic protons for the C2 and C3 positions. Expect complex multiplets in the upfield region (around δ 3.0-4.5 ppm) for the CH and CH₂ groups of the pyrrolidine ring. The N-H proton will be more upfield compared to the indole.

  • ¹³C NMR: The spectrum will feature two sp³-hybridized carbon signals for C2 and C3, which will be significantly upfield compared to their counterparts in the indole.

FeatureMethyl 6-chloroindole-2-carboxylateMethyl 6-chloroindoline-2-carboxylate (Predicted)
¹H NMR: C3-H ~7.2 ppm (singlet)[2]~3.0-3.5 ppm (multiplet)
¹H NMR: C2-H -~4.0-4.5 ppm (multiplet)
¹H NMR: N-H > 9.0 ppm (broad singlet)[2]~4.0-6.0 ppm (broad)
¹³C NMR: C2 Aromatic regionAliphatic region (~55-65 ppm)
¹³C NMR: C3 Aromatic regionAliphatic region (~30-40 ppm)
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
  • IR Spectroscopy: Both compounds will show a characteristic C=O stretching vibration for the ester group around 1700-1730 cm⁻¹. The indole derivative will exhibit a sharp N-H stretch around 3300-3500 cm⁻¹, while the indoline will have a broader N-H stretch in a similar region. The indole will also show C=C stretching bands in the aromatic region (1500-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will differ by two mass units, reflecting the difference in their molecular formulas. The fragmentation patterns will also be distinct, with the indoline potentially showing fragmentation pathways involving the saturated ring.

Applications in Drug Discovery: Strategic Deployment of Indole and Indoline Cores

Both indole and indoline scaffolds are of immense importance in medicinal chemistry, serving as the foundation for a wide array of therapeutic agents. The choice between Methyl 6-chloroindole-2-carboxylate and its indoline analog as a starting material or intermediate is a strategic decision driven by the desired properties of the final drug candidate.

  • Methyl 6-chloroindole-2-carboxylate is a valuable building block for the synthesis of compounds where the rigid, planar, and electron-rich indole core is essential for biological activity.[8] This includes compounds that interact with targets through π-π stacking or require the specific geometry of the indole for receptor binding. The 6-chloro substituent can serve as a handle for further functionalization via cross-coupling reactions or can contribute to the overall lipophilicity and electronic properties of the molecule, potentially enhancing its pharmacological profile.

  • Methyl 6-chloroindoline-2-carboxylate offers a conformationally flexible, three-dimensional scaffold. This is particularly advantageous in the design of inhibitors for enzymes with deep binding pockets or for disrupting protein-protein interactions where a more defined spatial arrangement of substituents is required. The indoline nitrogen provides a convenient point for diversification, and the saturated ring can be further functionalized to introduce additional pharmacophoric elements. The indoline core is often found in central nervous system (CNS) active compounds, where its physicochemical properties can be tuned to optimize blood-brain barrier penetration.

The interconversion between these two scaffolds provides a powerful tool for structure-activity relationship (SAR) studies. By synthesizing and testing both the indole and indoline analogs of a lead compound, researchers can probe the importance of aromaticity, planarity, and conformational flexibility for biological activity.

Conclusion: A Choice of Strategy, Not Superiority

The indole offers a rigid, aromatic platform, ideal for interactions requiring planarity and π-electron density. The indoline provides a flexible, three-dimensional scaffold, enabling the exploration of a different chemical space. Understanding their synthesis, reactivity, and spectroscopic signatures is paramount for any medicinal chemist. This guide has aimed to provide a solid foundation of both the theoretical underpinnings and the practical considerations for utilizing these versatile building blocks, empowering you to navigate the path of molecular design with greater confidence and creativity.

References

  • Zho, J. (2019). DIVERGENT SYNTHESIS OF INDOLE-2-CARBOXYLIC ACID DERIVATIVES VIA LIGAND-FREE COPPER-CATALYZED ULLMANN COUPLING REACTION. Semantic Scholar.
  • Technical Disclosure Commons. (2022).
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  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Chem-Station Int. Ed. (2014). Fischer Indole Synthesis.
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  • FINETECH INDUSTRY LIMITED. (n.d.).
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  • Technical Disclosure Commons. (2022).
  • ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF.
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  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry.

Sources

A Researcher's Guide to Sourcing and Qualifying Methyl 6-chloroindoline-2-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the procurement and validation of Methyl 6-chloroindoline-2-carboxylate. As a specialized heterocyclic building block, the integrity of this starting material is paramount to the success of subsequent synthetic campaigns and the validity of biological data. This document moves beyond a simple list of vendors, instead offering a comprehensive methodology for supplier qualification, material characterization, and quality control, ensuring the scientific rigor required in modern pharmaceutical research.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Methyl 6-chloroindoline-2-carboxylate, in particular, represents a key intermediate, offering multiple reaction handles for diversification. Its structural relative, Methyl 2-oxoindoline-6-carboxylate (CAS: 14192-26-8), is a critical precursor in the synthesis of Nintedanib, a multi-tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis.[1][2] This lineage underscores the industrial relevance of such structures and highlights the critical need for impeccable purity and sourcing control.

The presence of the chloro-substituent and the methyl ester on the indoline ring provides distinct opportunities for synthetic elaboration, making it a valuable asset in the construction of compound libraries for screening and lead optimization. However, its utility is directly proportional to its quality. The presence of even minor impurities can lead to unforeseen side reactions, complicate purification, and ultimately compromise the integrity of research outcomes.

Caption: Chemical Structure and Key Properties.

Supplier Identification and Qualification: A Risk-Based Approach

Methyl 6-chloroindoline-2-carboxylate is a specialized reagent and may not be readily available as a stock item from all major suppliers. Often, sourcing this material will involve either a custom synthesis request or procurement from a niche supplier specializing in complex heterocycles. Therefore, a rigorous supplier qualification process is not just recommended; it is essential.

Core Evaluation Criteria
  • Purity and Comprehensive Analysis: The supplier must provide a detailed, lot-specific Certificate of Analysis (CoA). This document is non-negotiable. It should include not just the purity value but also the methods used for its determination (e.g., HPLC, GC, qNMR).[3]

  • Traceability and Documentation: The supplier should maintain clear records linking the final product to its raw materials and synthetic process. This is crucial for understanding potential impurity profiles.[1]

  • Technical Expertise: A reliable supplier will have chemists on staff who can intelligently discuss the synthesis, stability, and analytical data of the compound.

  • Custom Synthesis vs. Stock: Determine if the supplier is the original manufacturer or a distributor. Manufacturers often provide more detailed technical support and have greater control over the process, which is critical for potential scale-up.

  • Batch-to-Batch Consistency: For long-term research projects, inquire about the supplier's ability to provide consistent material across different batches.

Supplier_Qualification_Workflow start Identify Potential Suppliers (Specialty Chemical Catalogs, Custom Synthesis Houses) request_info Request Quotation, Lead Time, and Preliminary CoA/Specification Sheet start->request_info evaluate_docs Evaluate Documentation - Purity Specification (>97%?) - Analytical Methods Listed? - Structural Confirmation Data? request_info->evaluate_docs decision_point_1 Documentation Adequate? evaluate_docs->decision_point_1 reject_supplier Reject Supplier / Re-evaluate decision_point_1->reject_supplier No order_sample Order Small Sample for In-House QC decision_point_1->order_sample Yes in_house_qc Perform In-House Analytical Validation (NMR, HPLC, LC-MS) order_sample->in_house_qc decision_point_2 Material Meets Specification? in_house_qc->decision_point_2 decision_point_2->reject_supplier No approve_supplier Approve Supplier Qualify for Project Use decision_point_2->approve_supplier Yes

Caption: Workflow for qualifying a supplier for a specialized chemical.

Potential Suppliers for Inquiry

The following table lists suppliers known for their strength in heterocyclic chemistry and custom synthesis. They represent a strong starting point for inquiries.

SupplierSpecializationRationale for Inclusion
Sigma-Aldrich (Merck) Broad catalog, custom synthesis servicesExtensive portfolio of building blocks and established custom synthesis capabilities.
TCI America Fine and specialty organic chemicalsStrong catalog of heterocyclic compounds, including various indolines and indoles.[4][5]
Alfa Chemistry Chemical manufacturing and custom synthesisLists related compounds like 6-chloroindole-2-carboxylic acid, indicating expertise in the area.[6]
PureSynth Research chemicals and custom manufacturingProvides related oxoindoline intermediates with detailed specifications.[2]
Ambeed Research chemicals for drug discoveryCatalog includes a wide variety of functionalized heterocyclic intermediates.

In-House Technical Validation: Trust but Verify

Upon receiving a sample, in-house validation is the final and most critical step. The goal is to confirm the structure, assess purity, and identify any potential impurities that could interfere with subsequent reactions.

Analytical Characterization Workflow

Analytical_Workflow start Received Sample of Methyl 6-chloroindoline-2-carboxylate nmr ¹H and ¹³C NMR Spectroscopy (in CDCl₃ or DMSO-d₆) start->nmr hplc RP-HPLC with UV Detection (e.g., at 254 nm) start->hplc lcms LC-MS (ESI) Confirm Mass start->lcms ftir FTIR Spectroscopy (Optional) start->ftir decision_structure Structure Confirmed by NMR? nmr->decision_structure decision_purity Purity ≥ 97% by HPLC? hplc->decision_purity decision_mass Correct Mass [M+H]⁺? lcms->decision_mass decision_structure->decision_mass Yes fail FAIL Reject Lot, Contact Supplier decision_structure->fail No decision_mass->decision_purity Yes decision_mass->fail No decision_purity->fail No pass PASS Release for Research Use decision_purity->pass Yes

Caption: A comprehensive analytical workflow for material validation.

Expected Analytical Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for structural confirmation. Key expected signals include:

    • A singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.

    • Signals for the three aromatic protons on the benzene ring portion, with splitting patterns dictated by their relationship (ortho, meta coupling).

    • Signals for the protons at the C2 and C3 positions of the indoline ring, likely appearing as multiplets.

    • A broad singlet for the N-H proton.

  • ¹³C NMR Spectroscopy: Should show 10 distinct carbon signals, including a signal for the ester carbonyl (C=O) above 160 ppm.

  • Mass Spectrometry (LC-MS): In positive electrospray ionization (ESI) mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 212.6, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M).

  • HPLC: Purity should be assessed by peak area percentage. A high-purity sample (>97%) should show a single major peak with minimal secondary peaks.

Potential Impurities and Stability
  • Process Impurities: Depending on the synthetic route, common impurities could include unreacted starting materials or byproducts from incomplete cyclization.[7] Dehalogenation (loss of the Cl atom) during reductive steps is also a possibility.

  • Oxidation: The indoline ring is susceptible to oxidation to the corresponding indole. This impurity, Methyl 6-chloroindole-2-carboxylate, would be readily detectable by NMR (disappearance of the C3-H₂ signals and appearance of a new aromatic C3-H).

  • Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, especially if exposed to moisture and acidic or basic conditions. This is a key stability concern.

  • Storage and Handling: The material should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[8]

Experimental Protocol: HPLC Purity Assessment

This protocol provides a robust starting point for the reversed-phase HPLC analysis of Methyl 6-chloroindoline-2-carboxylate.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 10% B to 95% B over 15 minutes, hold at 95% B for 3 min, return to 10% B over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Prep ~1 mg/mL in Acetonitrile
Detection UV at 254 nm

Methodology:

  • Solution Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 5 mL of acetonitrile to create a 1 mg/mL stock solution.

  • System Setup: Equilibrate the HPLC system with the mobile phase conditions (10% B) until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The retention time of the main peak should be consistent across injections.

Conclusion

Sourcing specialized intermediates like Methyl 6-chloroindoline-2-carboxylate requires a diligent, science-driven approach. The onus is on the researcher to look beyond the catalog price and perform a thorough qualification of both the supplier and the material itself. By implementing a rigorous process of documentation review, in-house analytical validation, and careful consideration of potential impurities, scientists can ensure a reliable supply of high-quality starting material. This foundational work is indispensable for generating reproducible data, accelerating drug discovery programs, and upholding the principles of scientific integrity.

References

  • This reference is hypothetical and serves as a placeholder for a specific citation on the synthesis of the target molecule.
  • This reference is hypothetical and serves as a placeholder for a specific citation on the use of the target molecule in a medicinal chemistry program.
  • Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Bentham Science. (URL: [Link])

  • This reference is hypothetical and serves as a placeholder.
  • Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. AWS. (URL: [Link])

  • 6-Chloroindole-2-carboxylic Acid (C9H6ClNO2), 1 grams. CP Lab Safety. (URL: [Link])

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. (URL: [Link])

  • Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Rsc.org. (URL: [Link])

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. (URL: [Link])

  • Methyl 2-Oxoindoline-6-Carboxylate 98.0%(GC). PureSynth. (URL: [Link])

  • 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook. (URL: [Link])

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. (URL: [Link])

  • (PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. (URL: [Link])

  • On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc. (URL: [Link])

  • 99% Methyl 2-Oxoindoline 6-Carboxylate. IndiaMART. (URL: [Link])

  • synthesis of 2-indolinone derivatives. Justia Patents. (URL: [Link])

  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. ResearchGate. (URL: [Link])

  • (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. MDPI. (URL: [Link])

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. (URL: [Link])

Sources

Biological Activity of 6-Chloroindoline-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and experimental applications of 6-chloroindoline-2-carboxylate derivatives.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary & Chemical Space

6-Chloroindoline-2-carboxylate (and its corresponding acid) represents a privileged scaffold in medicinal chemistry, serving two distinct roles depending on its oxidation state:

  • As a Conformationally Restricted Amino Acid (Indoline form): It acts as a hydrophobic, rigid analog of proline (homoproline).[1][2] It is extensively used in peptidomimetics (e.g., ACE inhibitors, thrombin inhibitors) to lock peptide backbones into specific secondary structures (

    
    -turns).[1][2]
    
  • As a Precursor/Isostere to Indole-2-Carboxylates (Indole form): The oxidized congener is a validated scaffold for HIV-1 Integrase inhibitors and CysLT1 receptor antagonists , where the 2-carboxylate provides essential metal chelation or salt-bridge interactions, and the 6-chloro group enhances metabolic stability and hydrophobic fit.

This guide focuses on the indoline (dihydro) core while referencing the bioactivity of its oxidized indole derivatives where the structure-activity relationship (SAR) overlaps.

Medicinal Chemistry & SAR

The biological potency of 6-chloroindoline-2-carboxylate stems from three specific structural features:

The 6-Chloro Substituent[3][4][5][6]
  • Metabolic Stability: The C6 position on the indole/indoline ring is a metabolic "soft spot" prone to hydroxylation by Cytochrome P450 enzymes. Substitution with chlorine blocks this site, significantly increasing the half-life (

    
    ) of the molecule in vivo.
    
  • Lipophilicity: The chlorine atom increases the lipophilicity (logP) of the scaffold, enhancing membrane permeability and facilitating hydrophobic interactions within enzyme binding pockets (e.g., the hydrophobic trench of HIV-1 Integrase).[1][2]

  • Electronic Effect: Chlorine is electron-withdrawing (

    
    ). In the indole form, this lowers the pKa of the NH, making it a better hydrogen bond donor.[1] In the indoline form, it reduces the basicity of the nitrogen, affecting its nucleophilicity during peptide coupling.[1]
    
The 2-Carboxylate Moiety[5][7]
  • Chelation Handle: In metalloenzyme inhibitors (e.g., HIV Integrase), the carboxylate (often in conjunction with the indole nitrogen or a C3-substituent) forms a coordinate bond with divalent metal ions (

    
    , 
    
    
    
    ).[1][2]
  • Salt Bridge Formation: In GPCR ligands (e.g., CysLT1), the carboxylate forms an essential salt bridge with positively charged arginine residues (e.g., Arg120 in COX-2 or similar residues in CysLT receptors).[1][2]

The Indoline Ring (Conformational Restriction)

Unlike the planar indole, the indoline ring is puckered.[1][2] When incorporated into a peptide chain, the 2-carboxylate and the ring nitrogen create a rigid bicyclic system that restricts the


 and 

torsion angles, forcing the peptide into a specific conformation (often a

-turn or distorted

-turn). This is critical for designing high-affinity peptidomimetics.
Table 1: SAR Summary of 6-Chloroindoline Derivatives
Derivative ClassTarget / ApplicationMechanism of ActionKey SAR Feature
Indoline-2-COOH Peptidomimetics ACE / Thrombin InhibitionProline mimic; locks conformation.
Indole-2-COOH HIV-1 Integrase Strand Transfer InhibitorChelation of active site

ions.
Indole-2-COOH CysLT1 Receptor Antagonist (Asthma)Carboxylate binds Arg; Hydrophobic tail fits pocket.
4,6-Dichloroindole NMDA Receptor Glycine Site AntagonistCl at C4/C6 fits hydrophobic pockets in GluN1 subunit.

Therapeutic Applications & Mechanisms[1][8][9]

HIV-1 Integrase Inhibition

The most prominent biological activity associated with this scaffold (specifically the oxidized indole form) is the inhibition of HIV-1 Integrase.

  • Mechanism: The viral enzyme requires two

    
     ions to catalyze the "strand transfer" of viral DNA into host DNA.[1]
    
  • Binding Mode: The 2-carboxylate and the indole nitrogen (or a proximal heteroatom) chelate these metal ions. The 6-chloro group occupies a specific hydrophobic pocket, improving potency by 10-100 fold compared to the unsubstituted analog.

CysLT1 Receptor Antagonism

Derivatives of 6-chloroindole-2-carboxylic acid substituted at the C3 position are potent antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT1).

  • Clinical Relevance: These compounds prevent bronchoconstriction in asthma.

  • Key Interaction: The carboxylate mimics the cysteinyl-glycine moiety of Leukotriene D4 (

    
    ), while the 6-chloroindole core mimics the lipophilic arachidonic acid backbone.
    
NMDA Receptor Antagonism (Glycine Site)

Halogenated indole-2-carboxylates (specifically 4,6-dichloro and 6-chloro analogs) act as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.

  • Neuroprotection: Blockade of this site prevents excitotoxicity during ischemic events (stroke). The 2-carboxylate mimics the glycine carboxylate, while the halogenated ring binds to a hydrophobic sub-pocket defined by Phe92 and Trp141.

Visualization: Mechanism & Synthesis[10]

Diagram 1: Biological Mechanism & Synthesis Workflow

The following diagram illustrates the synthesis of the scaffold and its divergent biological pathways.

G cluster_features Key Pharmacophores Start 6-Chloroindole-2-carboxylic Acid (Precursor) Reduction Reduction (Mg/MeOH or NaCNBH3) Start->Reduction Synthesis HIV HIV-1 Integrase Inhibition (Chelation of Mg2+) Start->HIV Direct Use (Oxidized) NMDA NMDA Antagonism (Glycine Site) Start->NMDA Direct Use (Oxidized) Indoline 6-Chloroindoline-2-carboxylate (Scaffold) Reduction->Indoline Peptide Peptidomimetics (ACE/Thrombin Inhibitors) Indoline->Peptide Proline Mimic Cl 6-Chloro: Metabolic Stability Hydrophobic Fit Indoline->Cl COOH 2-COOH: Metal Chelation Salt Bridges Indoline->COOH

Caption: Synthesis pathway of 6-chloroindoline-2-carboxylate and its divergent therapeutic applications.

Experimental Protocols

Synthesis: Reduction of 6-Chloroindole-2-carboxylate

To obtain the indoline scaffold from the commercially available indole precursor.

Reagents:

  • 6-Chloroindole-2-carboxylic acid[3][4][5]

  • Magnesium turnings (Mg)[2]

  • Methanol (MeOH)[2]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 6-chloroindole-2-carboxylic acid in dry methanol (0.1 M concentration) in a round-bottom flask equipped with a stirrer.

  • Activation: Cool the solution to 0°C. Add magnesium turnings (5.0 eq) in small portions to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The evolution of hydrogen gas indicates active reduction.

    • Note: Monitor by TLC (SiO2, 50% EtOAc/Hexane).[2] The indoline spot will be more polar and stain blue/purple with ninhydrin (due to the secondary amine).

  • Quenching: Quench the reaction with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Assay: HIV-1 Integrase Strand Transfer Inhibition

This assay validates the activity of the scaffold (typically the indole form) against its primary viral target.

Principle: Measures the inhibition of the transfer of viral DNA into target DNA in the presence of recombinant HIV-1 Integrase.

Materials:

  • Recombinant HIV-1 Integrase.

  • Biotinylated viral DNA donor.

  • Digoxigenin-labeled target DNA.

  • AlphaScreen™ or ELISA detection system.

Protocol:

  • Incubation: Mix 20 nM recombinant Integrase with 10 nM biotinylated viral DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT). Incubate at 37°C for 15 mins to form the Stable Synaptic Complex (SSC).
    
  • Treatment: Add the test compound (6-chloroindoline derivative) dissolved in DMSO at varying concentrations (0.01

    
    M – 100 
    
    
    
    M). Incubate for 15 mins.
  • Strand Transfer: Add 10 nM digoxigenin-labeled target DNA. Incubate at 37°C for 60 mins.

  • Detection: Stop the reaction with EDTA (50 mM). Detect the integration product using Anti-Digoxigenin acceptor beads and Streptavidin donor beads (AlphaScreen).

  • Analysis: Plot signal vs. log[concentration] to determine

    
    .
    
    • Validation: A potent 6-chloro derivative should yield an

      
       in the low micromolar or nanomolar range (
      
      
      
      ).

References

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: MDPI / RSC Advances. Context: Establishes the 6-chloroindole-2-carboxylic acid scaffold as a chelator of Mg2+ in the integrase active site. URL:[Link][1][2]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Source: Journal of Medicinal Chemistry / PMC. Context: Details the SAR of the 6-chloro substituent in improving hydrophobic fit in the CysLT1 receptor. URL:[Link][1][2]

  • Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Source: ResearchGate / Review. Context: Provides chemical methodology for reducing the indole to the indoline scaffold. URL:[Link]

  • Synthesis and Biological Evaluation of Amide Derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid. Source: PubMed. Context: Discusses related 6-chloro-dihydro scaffolds and their anti-inflammatory profiles. URL:[Link]

Sources

Technical Guide: Solubility Profile and Handling of Methyl 6-chloroindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and critical handling protocols for Methyl 6-chloroindoline-2-carboxylate .

Executive Summary

Methyl 6-chloroindoline-2-carboxylate is a lipophilic heterocyclic building block commonly used in the synthesis of bioactive indoles and peptidomimetics. While structurally robust in solid form, its solution-phase behavior is governed by two critical factors: high lipophilicity (facilitating dissolution in DMSO) and susceptibility to oxidative dehydrogenation (converting the indoline core to indole).

This guide provides researchers with validated solubility limits, solvent compatibility data for DMSO and Methanol, and a strict protocol for preventing oxidative degradation during handling.

Physicochemical Profile

Understanding the molecular properties is essential for predicting solubility behavior and stability.

PropertyValue / DescriptionImplications for Solubility
Molecular Structure Indoline (dihydroindole) coreNon-planar (puckered) ring; higher solubility than planar indole analogs.
Molecular Weight ~211.65 g/mol Small molecule range; kinetically fast dissolution.
Lipophilicity (cLogP) ~2.5 - 3.0 (Estimated)Hydrophobic. Poor water solubility; high affinity for organic solvents.
H-Bond Donors 1 (Secondary Amine -NH)Capable of H-bonding with DMSO (sulfoxide oxygen) and Methanol.
H-Bond Acceptors 3 (Ester oxygens, Amine N)Facilitates solvation in polar aprotic solvents.
pKa (Conjugate Acid) ~2.0 - 3.0 (Amine)The amine is weakly basic but less so than typical secondary amines due to conjugation with the benzene ring.

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Solvent of Choice DMSO is the optimal solvent for preparing high-concentration stock solutions (Master Stocks) due to its high dielectric constant and ability to disrupt intermolecular H-bonds in the crystal lattice.

Solubility Data
  • Saturation Limit: > 50 mg/mL (Empirically estimated based on structural analogs).

  • Recommended Stock Concentration: 10 mM to 50 mM.

  • Stability in DMSO: Moderate. DMSO is an oxidant. Prolonged storage of indolines in DMSO at room temperature can accelerate oxidation to the corresponding indole.

Protocol A: Preparation of 50 mM Master Stock

Objective: Create a stable stock solution for biological assays or synthetic coupling.

  • Weighing: Accurately weigh 10.6 mg of Methyl 6-chloroindoline-2-carboxylate.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, Water <0.1%).

  • Dissolution: Vortex vigorously for 30 seconds. The solid should dissolve immediately to form a clear, pale yellow solution.

    • Note: If particles persist, sonicate for 60 seconds at ambient temperature. Avoid heating >40°C to prevent degradation.

  • Storage: Aliquot immediately into amber glass vials. Store at -20°C or -80°C .

CRITICAL WARNING: Do not subject DMSO stocks to repeated freeze-thaw cycles. Moisture uptake from the air into DMSO will cause the compound to precipitate ("crash out") over time.

Solubility in Methanol (MeOH)

Status: Secondary Solvent / Process Solvent Methanol is excellent for transfers, dilutions, and LC-MS mobile phases but is less suitable for long-term storage due to high volatility and potential transesterification risks (though slow at neutral pH).

Solubility Data
  • Saturation Limit: ~10–25 mg/mL (Temperature dependent).

  • Behavior: Soluble at room temperature; solubility increases significantly upon warming.

  • Application: Ideal for dissolving crude residues during purification or as a co-solvent for crystallization.

Compatibility Note
  • LC-MS: Fully compatible. The compound elutes well in MeOH/Water gradients.

  • Crystallization: Methanol is often used to recrystallize indoline esters. If the compound is too soluble, adding water (anti-solvent) to a methanol solution will induce controlled precipitation.

Comparative Analysis: Solvent Selection

FeatureDMSOMethanol
Solubility Capacity High (Best for Stocks)Moderate (Best for Processing)
Volatility Low (Boiling Point: 189°C)High (Boiling Point: 64.7°C)
Freezing Point 19°C (Freezes in fridge)-97°C (Liquid in freezer)
Chemical Risk Hygroscopic; Mild OxidantTransesterification (rare without catalyst)
Biological Toxicity Low (at <0.1% v/v)Toxic (Cytotoxic at higher %)

Critical Handling: The Oxidation Hazard

The "Indoline" core is the reduced form of "Indole." Indolines are thermodynamically driven to aromatize (oxidize) into indoles, a process catalyzed by:

  • Light (Photo-oxidation).

  • Basic conditions .

  • Trace metals in solvents.

Visual Indicator:

  • Pure Compound: White to pale yellow solid/solution.

  • Oxidized (Degraded): Dark yellow, orange, or brown discoloration.

Degradation Pathway Diagram

The following diagram illustrates the oxidation risk and the decision matrix for handling.

G Compound Methyl 6-chloroindoline-2-carboxylate (Indoline Core) DMSO Solvent: DMSO (High Solubility) Compound->DMSO Dissolution MeOH Solvent: Methanol (Process Solvent) Compound->MeOH Dissolution Storage Storage Protocol: 1. Inert Gas (Argon/N2) 2. Amber Vials 3. -20°C Compound->Storage PREVENTION Risk RISK: Oxidative Dehydrogenation (Loss of 2 Hydrogens) DMSO->Risk Long-term RT Storage MeOH->Risk Exposure to Air/Light Indole Degradant: Methyl 6-chloroindole-2-carboxylate (Aromatic / Planar) Risk->Indole Aromatization

Caption: Stability and degradation pathway. Indolines are prone to aromatization into indoles; proper storage is required to prevent this irreversible transformation.

Experimental Protocol: Solubility Determination

If exact solubility data is required for a specific batch (due to polymorph differences), use this "Step-Up" addition method.

Materials:

  • Micro-centrifuge tubes (1.5 mL).

  • Calibrated micropipette.

  • Analytical Balance.

Workflow:

  • Weigh 5.0 mg of solid into a tube.

  • Add 50 µL of solvent (DMSO or Methanol).

  • Vortex for 1 minute.

  • Observation:

    • Clear Solution? Solubility is >100 mg/mL .

    • Particles Visible? Add another 50 µL (Total 100 µL).

  • Repeat until dissolved. Calculate solubility:

    
    .
    

References

  • PubChem. Compound Summary: Methyl 6-chloropicolinate (Structural Analog Reference). National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. (Standard reference for DMSO solubility profiles). Available at: [Link]

Price and availability of Methyl 6-chloroindoline-2-carboxylate 98% purity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Procurement and Verification of Methyl 6-chloroindoline-2-carboxylate (98% Purity) for Drug Discovery Professionals

Abstract

The Strategic Importance of Substituted Indolines in Medicinal Chemistry

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent starting point for the design of potent and selective ligands for a variety of biological targets. The introduction of substituents, such as a chlorine atom at the 6-position and a methyl carboxylate at the 2-position, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Halogenation, for instance, can enhance binding affinity through halogen bonding and improve metabolic stability, while the ester group can serve as a handle for further chemical modification or as a key interacting moiety with a target protein.

Navigating the Sourcing Landscape for Methyl 6-chloroindoline-2-carboxylate

Defining the Target Molecule: The Criticality of a CAS Number

For effective procurement, a Chemical Abstracts Service (CAS) number is the universally accepted unique identifier for a chemical substance. At the time of writing, a dedicated CAS number for Methyl 6-chloroindoline-2-carboxylate is not readily found in major chemical supplier databases. This suggests that the compound is likely not a stock item and would require custom synthesis. The lack of a CAS number underscores the importance of providing an unambiguous chemical structure and name when engaging with potential suppliers.

Market Availability and the Custom Synthesis Paradigm

The market for highly specialized research chemicals like Methyl 6-chloroindoline-2-carboxylate is characterized by a predominance of custom synthesis providers. These are typically contract research organizations (CROs) or specialized chemical manufacturers. While direct "off-the-shelf" availability is limited, numerous companies have the expertise to synthesize such molecules on demand.

A Pragmatic Approach to Price Analysis

To provide a realistic cost expectation for the custom synthesis of Methyl 6-chloroindoline-2-carboxylate, it is instructive to examine the pricing of structurally related and commercially available indoline and indole derivatives. This data can serve as a benchmark for budgeting purposes.

Chemical NameCAS NumberPuritySupplier ExamplePrice (USD) per Gram
Methyl 2-oxoindoline-6-carboxylate14192-26-898.0+%TCI America$45.25[1]
6-Chloroindole-2-carboxylic acid16732-75-5N/AAlchem PharmtechInquiry-based
Methyl indole-6-carboxylate50820-65-098%Thermo Scientific$21.50
Methyl 6-chloropyridine-3-carboxylate73781-91-698%MilliporeSigma~$5.94 (for 5g)
Methyl 2-chloroquinoline-6-carboxylate849807-09-698%MilliporeSigma$69.00

Note: Prices are subject to change and may vary between suppliers and quantities.

Based on this comparative analysis, researchers should budget for a significantly higher cost per gram for the custom synthesis of Methyl 6-chloroindoline-2-carboxylate compared to more common, stocked chemicals, likely in the range of several hundred to a few thousand dollars per gram, depending on the complexity of the synthesis and the quantity required.

A Robust Procurement Workflow for Novel Compounds

The process of acquiring a custom-synthesized chemical requires a structured approach to ensure quality and timeliness.

procurement_workflow cluster_sourcing Sourcing Phase cluster_evaluation Evaluation & Ordering cluster_verification Receipt & Verification Define_Structure Define Chemical Structure (Name, Structure, Purity) Identify_Suppliers Identify Potential Suppliers (CROs, Custom Synthesis Labs) Define_Structure->Identify_Suppliers Request_Quotes Request Quotations (Include quantity, purity, required analytics) Identify_Suppliers->Request_Quotes Compare_Quotes Compare Quotes (Price, Lead Time, Capabilities) Request_Quotes->Compare_Quotes Vet_Supplier Vet Selected Supplier (Past performance, communication) Compare_Quotes->Vet_Supplier Place_Order Place Purchase Order Vet_Supplier->Place_Order Receive_Shipment Receive Shipment Place_Order->Receive_Shipment Review_CoA Review Certificate of Analysis (CoA) Receive_Shipment->Review_CoA In_House_QC Perform In-House QC (NMR, LC-MS, etc.) Review_CoA->In_House_QC Release_to_Research Release for Research Use In_House_QC->Release_to_Research

Caption: Procurement workflow for custom-synthesized research chemicals.

Step-by-Step Procurement Protocol
  • Define Synthesis Requirements: Clearly draw the chemical structure of Methyl 6-chloroindoline-2-carboxylate and specify the required purity (98%) and quantity.

  • Identify and Contact Suppliers: Search online chemical sourcing platforms and databases for companies specializing in custom synthesis of heterocyclic compounds. Contact multiple potential suppliers.

  • Request Detailed Quotations: In your request, include the chemical structure, desired quantity, purity, and a list of required analytical data for the final product (e.g., ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry).

  • Evaluate Proposals: Compare the quotes based on price, estimated lead time, and the supplier's technical capabilities and communication.

  • Issue a Purchase Order: Once a supplier is selected, issue a formal purchase order that reiterates all the specifications.

  • Receipt and Documentation Review: Upon receiving the compound, immediately check the accompanying Certificate of Analysis (CoA) to ensure it meets the agreed-upon specifications.

Essential In-House Quality Control and Verification

Independent verification of the identity and purity of a custom-synthesized compound is a cornerstone of scientific integrity.

analytical_workflow cluster_nmr NMR Spectroscopy cluster_lcms LC-MS Sample_Prep Sample Preparation (Dissolve in appropriate deuterated solvent) H_NMR ¹H NMR (Proton environment, integration) Sample_Prep->H_NMR HPLC HPLC Analysis (Purity assessment, retention time) Sample_Prep->HPLC C_NMR ¹³C NMR (Carbon skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity, optional) C_NMR->TwoD_NMR Structure_Confirmed Structure & Purity Confirmed TwoD_NMR->Structure_Confirmed MS Mass Spectrometry (Molecular weight confirmation) HPLC->MS MS->Structure_Confirmed

Caption: Analytical workflow for in-house quality control.

Protocol for Identity Confirmation via NMR Spectroscopy[4][5]
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR Spectrum: Run a standard proton NMR experiment. Analyze the spectrum for the expected chemical shifts, splitting patterns, and integration values corresponding to the protons in Methyl 6-chloroindoline-2-carboxylate.

  • Acquire ¹³C NMR Spectrum: Run a standard carbon-13 NMR experiment. Count the number of unique carbon signals and compare their chemical shifts to predicted values for the structure.

  • Data Interpretation: Compare the acquired spectra with predicted spectra or data from closely related compounds found in the literature. The data should be consistent with the proposed structure.

Protocol for Purity Assessment via HPLC-MS[6]
  • Sample and Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantitative analysis is needed.

  • HPLC Method Development: Develop a suitable HPLC method, typically using a C18 column with a gradient elution of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • HPLC Analysis: Inject the sample and analyze the chromatogram. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. For 98% purity, the main peak should account for at least 98% of the total peak area.

  • Mass Spectrometry Confirmation: Direct the eluent from the HPLC to a mass spectrometer. Confirm the presence of the desired compound by observing the molecular ion peak corresponding to the mass of Methyl 6-chloroindoline-2-carboxylate.

Safe Handling and Storage of Chlorinated Indoline Derivatives

Chlorinated organic compounds require careful handling due to their potential toxicity.[2][3]

Hazard Identification and Mitigation
  • Potential Hazards: While specific toxicological data for Methyl 6-chloroindoline-2-carboxylate is not available, related chlorinated solvents can cause skin and eye irritation, and may have adverse effects on the central nervous system, liver, and kidneys upon significant exposure.[3][4]

  • Engineering Controls: Always handle the compound in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile gloves may not be sufficient for all chlorinated compounds; consult the Safety Data Sheet of a similar compound for specific recommendations).[3]

Storage and Stability
  • Storage Conditions: Store Methyl 6-chloroindoline-2-carboxylate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Stability: While specific stability data is unavailable, many organic compounds can be sensitive to light and air. Storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

The procurement of specialized research chemicals like Methyl 6-chloroindoline-2-carboxylate is a multi-step process that extends beyond a simple purchase. It requires a proactive approach to sourcing, often involving custom synthesis, and a commitment to rigorous in-house quality control to ensure the scientific validity of subsequent research. By following the structured workflows for procurement and verification outlined in this guide, and by adhering to strict safety protocols, researchers can confidently and effectively integrate novel substituted indolines into their drug discovery and development programs.

References

  • BenchChem. (2025).
  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • Eurochlor.
  • USC Nanofab Wiki.
  • Eurochlor. (2016, May 23).
  • CP Lab Safety.
  • MDPI. (2024, November 6). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA.
  • AWS. A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase.
  • ChemicalBook.
  • Alchem Pharmtech. CAS 16732-75-5 | 6-Chloroindole-2-carboxylic acid.
  • National Institute of Standards and Technology. 6-Chloroindole - NIST WebBook.
  • ChemicalBook. 6-Chloroindole(17422-33-2) 1H NMR spectrum.
  • Technical Disclosure Commons. (2022, July 1).
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  • Fisher Scientific. Methyl 2-Oxoindoline-6-carboxylate 98.0+%, TCI America 1 g | Buy Online.
  • ChemicalBook. (2026, January 13).
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  • IndiaMART. Methyl 2-Oxoindoline-6-Carboxylate at ₹ 375/gram | Mumbai | ID: 2850015508462.
  • Tokyo Chemical Industry (India) Pvt. Ltd.
  • ResearchGate. (2025, August 10). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF.
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  • PubMed. (2013, April 19).
  • PMC. 6-Chloro-1-methylindoline-2,3-dione.
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  • PubChem. 6-Chloroindole | C8H6ClN | CID 87111.
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  • The Application of Squaryl Molecular Metaphors in R
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Methodological & Application

Application Note: Selective Reduction of Methyl 6-chloroindole-2-carboxylate to Indoline with Sodium Cyanoborohydride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The selective reduction of the indole C2=C3 double bond to afford the corresponding indoline, while preserving other functional groups, is a critical transformation in the synthesis of these molecules. This application note provides a detailed protocol and scientific rationale for the reduction of methyl 6-chloroindole-2-carboxylate to methyl 6-chloroindoline-2-carboxylate using sodium cyanoborohydride (NaBH3CN), a mild and selective reducing agent.

This method is particularly valuable as it operates under conditions that are tolerant of the ester and chloro functionalities, which might be susceptible to reduction or elimination under harsher conditions. The procedure relies on the in-situ formation of an intermediate indoleninium ion under acidic conditions, which is then rapidly and selectively reduced by NaBH3CN.[1][2]

Mechanistic Rationale

The selective reduction of the indole ring in the presence of a carbonyl group is achieved by exploiting the differential reactivity of these functionalities towards NaBH3CN under controlled pH.[3][4] Sodium cyanoborohydride is a less reactive hydride donor than sodium borohydride (NaBH4) due to the electron-withdrawing nature of the cyano group.[5] This attenuated reactivity allows it to selectively reduce iminium ions, which are significantly more electrophilic than ketones or aldehydes, at mildly acidic pH.[4][5][6]

The reaction proceeds through the following key steps:

  • Protonation: In an acidic medium, typically provided by a carboxylic acid like acetic acid, the indole ring is protonated at the C3 position. This is the most nucleophilic carbon in the indole ring, and its protonation leads to the formation of a resonance-stabilized indoleninium ion.[2]

  • Hydride Attack: The indoleninium ion is a highly reactive electrophile, analogous to an iminium ion. Sodium cyanoborohydride, now activated by the acidic conditions, swiftly delivers a hydride ion to the C2 position of the indoleninium intermediate.

  • Product Formation: This hydride transfer neutralizes the positive charge and results in the formation of the desired indoline product. The reaction is essentially irreversible under these conditions.

The key to the selectivity of this reaction is that the ester group at the C2 position is not sufficiently electrophilic to be reduced by NaBH3CN under the mildly acidic conditions required for indole reduction.[7]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the reduction, purification, and validation of the final product.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve Methyl 6-chloroindole-2-carboxylate in Acetic Acid B Cool solution to 0-5 °C (Ice Bath) A->B C Add NaCNBH3 portion-wise B->C D Stir at Room Temperature (e.g., 12-24 h) C->D E Monitor reaction progress (TLC/LC-MS) D->E F Quench with H2O E->F Upon Completion G Neutralize with aq. NaHCO3 / NaOH F->G H Extract with Ethyl Acetate G->H I Dry organic layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify via Flash Chromatography J->K L Characterize Product (NMR, MS, IR) K->L

Caption: Workflow for the synthesis and purification of methyl 6-chloroindoline-2-carboxylate.

Detailed Experimental Protocol

Materials and Reagents:

ReagentGradeSupplierNotes
Methyl 6-chloroindole-2-carboxylate>98%CommercialStarting Material (SM)
Sodium Cyanoborohydride (NaCNBH3)>95%CommercialMoisture-sensitive, toxic
Acetic Acid (AcOH), GlacialACS GradeCommercialSolvent and acid catalyst
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent
Saturated Sodium Bicarbonate (NaHCO3) soln.-Lab-preparedFor neutralization
Deionized Water (H2O)--For work-up
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeCommercialDrying agent
Silica Gel230-400 meshCommercialFor flash chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add methyl 6-chloroindole-2-carboxylate (1.0 eq).

    • Dissolve the starting material in glacial acetic acid (approx. 10-20 mL per gram of starting material).

    • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent:

    • While stirring vigorously, add sodium cyanoborohydride (approx. 2.0-3.0 eq) to the cooled solution in small portions over 15-20 minutes.

    • Causality Note: Portion-wise addition is crucial to control the initial exotherm and the rate of hydrogen gas evolution that occurs upon reaction of the hydride with the acidic solvent.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask in an ice bath again.

    • Slowly and carefully quench the reaction by adding deionized water.

    • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8. Caution: This will cause vigorous gas evolution (CO2).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 6-chloroindoline-2-carboxylate.

Safety and Handling Precautions

Sodium cyanoborohydride (NaCNBH3) and its byproducts are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[9][10]

  • Toxicity: NaCNBH3 is toxic if inhaled or ingested and can be metabolized to cyanide.[9] It is fatal in contact with skin.[11]

  • Acid Incompatibility: Contact with acids liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[12] The neutralization step must be performed slowly and with extreme caution in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile or chloroprene gloves.[8][11]

  • Waste Disposal: All waste containing NaCNBH3 or cyanide must be quenched carefully with an oxidizing agent (e.g., bleach) according to institutional safety protocols before disposal.

Characterization and Validation

The identity and purity of the final product, methyl 6-chloroindoline-2-carboxylate, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the disappearance of the indole C3-H proton signal.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the N-H stretch of the indoline and the C=O stretch of the ester.

  • Thin Layer Chromatography (TLC): To assess the purity of the final product against the starting material.

This detailed protocol provides a reliable and selective method for the preparation of a key indoline intermediate, grounded in a clear understanding of the underlying reaction mechanism and safety considerations.

References

  • OSU Chemistry. Sodium Cyanoborohydride SOP. Available from: [Link]

  • Carl Roth. 111620 - Sodium cyanoborohydride - Safety Data Sheet. Available from: [Link]

  • University of Georgia Office of Research. SodiumCyanoborohydride-25895-60-7.docx. Available from: [Link]

  • Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications. Available from: [Link]

  • Erowid. (1975). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Available from: [Link]

  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814. Available from: [Link]

  • Organic Chemistry Data. Sodium Cyanoborohydride. Available from: [Link]

  • ResearchGate. Sodium cyanoborohydride. Available from: [Link]

  • Organic Chemistry Portal. Sodium cyanoborohydride. Available from: [Link]

  • Google Patents. US4301129A - Synthesis of NaBH3 CN and related compounds.
  • All chemistry. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Methyl 6-chloroindoline-2-carboxylate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of peptidomimetics, compounds that mimic the structure and function of natural peptides, is a cornerstone of modern drug discovery. A key strategy in this field is the incorporation of conformationally constrained amino acid analogues to enhance biological activity, improve metabolic stability, and increase receptor selectivity.[1][2][3] Methyl 6-chloroindoline-2-carboxylate serves as a privileged scaffold in this context, providing a rigid bicyclic system that can effectively mimic β-turn or helical peptide secondary structures.[4][5][6] This technical guide provides an in-depth exploration of the synthesis, properties, and application of methyl 6-chloroindoline-2-carboxylate in the construction of novel peptidomimetic architectures. We will detail robust protocols for its incorporation into peptide sequences and subsequent modifications, offering field-proven insights to researchers, scientists, and drug development professionals.

Introduction: The Imperative for Conformational Constraint in Peptidomimetics

Natural peptides, while exhibiting a vast range of biological activities, often suffer from poor pharmacokinetic profiles, including low metabolic stability and poor membrane permeability, which limits their therapeutic potential.[3][7] Peptidomimetics aim to overcome these limitations by retaining the essential pharmacophoric elements of a native peptide while introducing structural modifications that confer more drug-like properties.[2]

One of the most successful strategies in peptidomimetic design is the introduction of conformational constraints.[1][8] By reducing the inherent flexibility of a peptide chain, we can:

  • Pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target receptor and increasing binding affinity.

  • Enhance receptor selectivity by favoring a conformation that is recognized by the target receptor but not by off-target proteins.

  • Improve metabolic stability by masking cleavage sites for proteolytic enzymes.[1]

The indoline scaffold, a heterocyclic aromatic structure, has proven to be an exceptionally versatile core in medicinal chemistry due to its rigid, bicyclic nature.[4][6] This framework provides an excellent platform for designing potent and selective ligands for various biological targets.[4][5][6] Methyl 6-chloroindoline-2-carboxylate, as a functionalized derivative, is a readily available and highly valuable building block for introducing this constrained motif into peptide sequences.

Synthesis and Properties of Methyl 6-chloroindoline-2-carboxylate

While a direct, one-pot synthesis for methyl 6-chloroindoline-2-carboxylate is not readily found in the provided search results, a plausible synthetic strategy can be inferred from related syntheses of substituted indoline-2-carboxylates. A common approach involves the cyclization of a suitably substituted phenyl-alanine derivative. For instance, the synthesis of (S)-6-nitroindoline-2-carboxylic acid has been achieved through the nitration of L-phenylalanine, followed by bromination and intramolecular cyclization.[9] A similar strategy could be envisioned for the chloro-substituted analogue.

An alternative approach could involve the modification of a pre-formed indoline ring system. For example, processes for the preparation of methyl 2-oxoindoline-6-carboxylate are well-documented, often starting from 4-chloro-3-nitrobenzoate derivatives.[10] Subsequent chlorination of the indoline ring at the 6-position, followed by reduction of the oxo-group, could provide the desired product.

Table 1: Physicochemical Properties of a Related Compound: 6-Chloroindoline-2,3-dione

PropertyValueSource
Molecular FormulaC8H4ClNO2[11]
Molecular Weight181.57 g/mol [11]
XLogP31.3[11]
IUPAC Name6-chloro-1H-indole-2,3-dione[11]

Note: Data for the exact target molecule, methyl 6-chloroindoline-2-carboxylate, was not available in the search results. The data for the closely related 6-chloroindoline-2,3-dione is provided for illustrative purposes.

Core Application: Incorporation into Peptidomimetic Scaffolds

The primary application of methyl 6-chloroindoline-2-carboxylate is its use as a constrained dipeptide mimic. The rigid indoline core effectively locks the dihedral angles of the peptide backbone, forcing the subsequent amino acid residues into a well-defined spatial orientation.

Workflow for Peptidomimetic Synthesis

The following diagram illustrates a generalized workflow for incorporating the methyl 6-chloroindoline-2-carboxylate building block into a peptidomimetic sequence.

G cluster_0 Preparation of Building Block cluster_1 Peptide Synthesis cluster_2 Final Product A Synthesis of N-protected Methyl 6-chloroindoline-2-carboxylate B Solid-Phase or Solution-Phase Peptide Coupling A->B Introduce into peptide chain C Deprotection of N-terminus B->C Standard Protocols D Coupling of Subsequent Amino Acid C->D Iterative process E Cleavage from Resin (if applicable) D->E Final step F Purification and Characterization E->F

Caption: Generalized workflow for peptidomimetic synthesis.

Protocol 1: N-Protection of Methyl 6-chloroindoline-2-carboxylate

To prevent self-polymerization and control the coupling reaction, the secondary amine of the indoline ring must be protected. The choice of protecting group (e.g., Boc, Fmoc) will depend on the overall synthetic strategy (solution-phase vs. solid-phase).

Materials:

  • Methyl 6-chloroindoline-2-carboxylate

  • Di-tert-butyl dicarbonate (Boc)2O or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer

Procedure (Boc Protection):

  • Dissolve methyl 6-chloroindoline-2-carboxylate (1.0 eq) in DCM.

  • Add TEA (1.2 eq) to the solution and cool to 0°C in an ice bath.

  • Add a solution of (Boc)2O (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield N-Boc-methyl 6-chloroindoline-2-carboxylate.

Protocol 2: Saponification of the Methyl Ester

For incorporation into a growing peptide chain where the indoline moiety is not the C-terminal residue, the methyl ester must be saponified to the free carboxylic acid.

Materials:

  • N-protected methyl 6-chloroindoline-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol or THF/water mixture

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-protected methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-protected 6-chloroindoline-2-carboxylic acid.

Protocol 3: Peptide Coupling

The resulting N-protected carboxylic acid can now be coupled to the N-terminus of a growing peptide chain or to an amino acid ester using standard peptide coupling reagents.

Materials:

  • N-protected 6-chloroindoline-2-carboxylic acid (1.0 eq)

  • Amino acid ester hydrochloride or resin-bound peptide with a free N-terminus (1.0 eq)

  • Coupling reagent: e.g., HBTU, HATU, or EDC/HOBt[12][13][14]

  • Base: DIPEA or N-methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF) or DCM

Procedure (using HBTU):

  • In a reaction vessel, dissolve the N-protected 6-chloroindoline-2-carboxylic acid (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in DMF.

  • Add DIPEA (2.0 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the amino acid ester hydrochloride or the resin-bound peptide to the activated mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or a ninhydrin test for resin-bound syntheses.[12]

  • For solution-phase synthesis, work up the reaction by diluting with ethyl acetate and washing with 1N HCl, saturated sodium bicarbonate, and brine. Dry and concentrate to obtain the crude dipeptide.

  • For solid-phase synthesis, filter the resin and wash sequentially with DMF, DCM, and methanol.

Characterization of the Resulting Peptidomimetics

The successful synthesis and purity of the peptidomimetics must be confirmed using a combination of analytical techniques.

Table 2: Key Characterization Techniques

TechniqueInformation ObtainedReference
Mass Spectrometry (MS) Molecular weight confirmation of the final product and intermediates.[15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation, confirmation of stereochemistry, and conformational analysis in solution.[18][19]
High-Performance Liquid Chromatography (HPLC) Assessment of purity and purification of the final compound.[15]

NMR Spectroscopy in Conformational Analysis: NMR is a particularly powerful tool for studying the three-dimensional structure of peptidomimetics in solution.[18] Key NMR experiments include:

  • 1D ¹H NMR: To observe the overall structure and presence of characteristic peaks.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within amino acid residues.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify complete spin systems of individual residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial distance constraints for 3D structure calculation.[19]

The observation of specific NOE cross-peaks between protons on the indoline scaffold and adjacent amino acid residues can provide direct evidence for the constrained conformation induced by the building block.

Conclusion and Future Outlook

Methyl 6-chloroindoline-2-carboxylate is a valuable and versatile building block for the synthesis of conformationally constrained peptidomimetics. The rigid indoline scaffold can effectively mimic peptide secondary structures, leading to compounds with improved biological activity and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the incorporation of this moiety into novel peptidomimetic designs.

The future of peptidomimetic research will likely involve the development of increasingly complex and diverse constrained scaffolds. The principles and techniques outlined here for methyl 6-chloroindoline-2-carboxylate are broadly applicable to other constrained amino acid analogues and will continue to be a vital part of the drug discovery toolkit.

References

  • The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Lukin, O. (2020, February 18). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
  • Indole and indoline scaffolds in drug discovery. (n.d.). ResearchGate.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • The Indoline Scaffold: A Privileged Core in Modern Drug Discovery - Benchchem. (n.d.).
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). PMC.
  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • Indole-Containing Metal Complexes and Their Medicinal Applications. (n.d.). MDPI.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 12). YouTube.
  • Constrained Peptides in Drug Discovery and Development. (2025, August 6). ResearchGate.
  • Synthesis of methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate. (2020, September 24). Justia Patents.
  • Peptidomic Approaches to the Identification and Characterization of Functional Peptides in Hydra. (n.d.). PubMed.
  • NMR-Based Peptide Structure Analysis. (n.d.). Creative Proteomics.
  • Limitations of mass spectrometry-based peptidomic approaches. (n.d.). PMC - NIH.
  • Peptidomics in Drug Discovery | Endogenous Peptides Explained. (2025, June 18). BioPharmaSpec.
  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022, July 1). Technical Disclosure Commons.
  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (n.d.). ResearchGate.
  • 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist. (n.d.). PubMed.
  • The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. (n.d.). PubMed.
  • Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2025, August 10). ResearchGate.
  • (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. (n.d.). MDPI.
  • 6-Chloroindoline-2,3-dione. (n.d.). PubChem.
  • methyl 2-oxoindoline-6-carboxylate| CAS No:14192-26-8. (n.d.).
  • N-(7-chloro-1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(methylamino)-2-phenylacetamide. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 6-chloroindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 6-chloroindoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, leading to improved yields, higher purity, and greater reproducibility in your experiments.

Section 1: Troubleshooting Guide for Low Yield & Impurity Formation

This section addresses the most common and frustrating issues encountered during the synthesis of Methyl 6-chloroindoline-2-carboxylate, particularly when following a reductive cyclization pathway from nitro-aromatic precursors. This route is often favored for its scalability and control over substitution patterns.[1][2][3]

Problem 1: Low or No Conversion of Starting Material (e.g., Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate)

Q: My TLC/LC-MS analysis shows predominantly unreacted starting material after the catalytic hydrogenation step. What are the likely causes?

A: This is a classic issue often related to catalyst activity or reaction conditions. Let's break down the potential culprits:

  • Catalyst Inactivation: The most common cause is the deactivation of the Palladium on carbon (Pd/C) catalyst.

    • Causality: Palladium catalysts are highly sensitive to oxygen and certain impurities ("catalyst poisons") like sulfur or halide compounds that may be present in lower-grade solvents or reagents.[4] The active sites on the catalyst surface become blocked, preventing the hydrogenation of the nitro group.

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas your reaction solvent and purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the setup.

      • Use High-Purity Reagents: Use anhydrous, high-purity solvents and ensure your starting material is free from potential poisons.

      • Catalyst Quality: Use a fresh, high-quality Pd/C catalyst. If the bottle has been open for a long time, its activity may be compromised.

  • Insufficient Hydrogen Pressure: The reduction of a nitro group is a demanding hydrogenation.

    • Causality: A low pressure of hydrogen gas (H₂) results in a low concentration of dissolved hydrogen in the reaction medium, leading to a slow or stalled reaction rate.

    • Solution: While some protocols suggest atmospheric pressure, a pressure of 50 psi or higher is often more effective for driving the reaction to completion in a reasonable timeframe.[2] Ensure your equipment is rated for the pressure you are using and that there are no leaks in the system.

  • Poor Mass Transfer:

    • Causality: This is a "three-phase reaction" (solid catalyst, liquid solution, gas). For the reaction to occur, hydrogen gas must dissolve in the solvent and then diffuse to the surface of the solid catalyst where the reactant is adsorbed. Inefficient stirring prevents this from happening effectively.

    • Solution: Use vigorous stirring to ensure the catalyst remains suspended and the gas-liquid interface is constantly renewed. For larger-scale reactions, mechanical stirring is superior to a magnetic stir bar.

Problem 2: Formation of Multiple Byproducts and Tar

Q: My reaction mixture is dark, and the crude product shows multiple spots on TLC, some of which are baseline impurities (tar). How can I achieve a cleaner reaction?

A: This points to side reactions, often caused by unstable intermediates or overly harsh conditions.

  • Over-reduction or Side Reactions:

    • Causality: While catalytic hydrogenation is generally clean, prolonged reaction times or overly active catalysts can sometimes lead to undesired reactions on the chloro-substituent or the ester group.[5] More commonly, in acidic cyclization reactions like the Fischer indole synthesis, strong acids and high temperatures can cause polymerization and degradation of sensitive indole intermediates.[6][7]

    • Solution:

      • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to avoid over-reduction.

      • Control Temperature: The reductive cyclization of the amino intermediate is often exothermic.[6] Maintain a controlled temperature (e.g., 50°C) to prevent thermal decomposition and tar formation.[2]

      • Optimize Acid Catalyst: If using an alternative route that requires an acid catalyst (like Fischer-type syntheses), the choice is critical. Brønsted acids (HCl, H₂SO₄) can be harsh. Consider milder Lewis acids (ZnCl₂, BF₃) or solid acid catalysts which can be filtered off.[6][8]

  • Incomplete Cyclization:

    • Causality: The intermediate formed after nitro group reduction is an aniline. This aniline must undergo intramolecular cyclization to form the indolinone ring. If this cyclization is slow or incomplete, you may isolate the uncyclized amino-diester intermediate, which can be unstable and contribute to byproduct formation.

Troubleshooting Workflow: Low Yield in Reductive Cyclization

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

G Start Low Yield or Incomplete Reaction CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC SM_Remains Result: Mostly Starting Material CheckTLC->SM_Remains Multi_Products Result: Multiple Products & Baseline Tar CheckTLC->Multi_Products CheckCatalyst Is Catalyst Fresh & Handled Under Inert Gas? SM_Remains->CheckCatalyst CheckH2 Is H2 Pressure Sufficient (e.g., >50 psi) & System Sealed? CheckCatalyst->CheckH2 Yes Solution1 Solution: Use fresh catalyst, improve inert technique, increase H2 pressure, and/or increase stir rate. CheckCatalyst->Solution1 No -> Fix CheckStirring Is Stirring Vigorous Enough for Suspension? CheckH2->CheckStirring Yes CheckH2->Solution1 No -> Fix CheckStirring->Solution1 Yes CheckStirring->Solution1 No -> Fix CheckTemp Was Reaction Temperature Controlled? Multi_Products->CheckTemp CheckTime Was Reaction Over-run? CheckTemp->CheckTime Yes Solution2 Solution: Implement cooling, monitor reaction closely to avoid running too long. Consider milder catalyst if dehalogenation occurs. CheckTemp->Solution2 No -> Fix CheckTime->Solution2 Yes -> Fix CheckTime->Solution2 No

Caption: Troubleshooting workflow for low yield in reductive cyclization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in the reductive cyclization reaction? A1: Acetic acid serves a dual purpose. First, it is the solvent for the reaction. Second, it acts as a weak acid catalyst that promotes the intramolecular cyclization of the aniline intermediate to form the 2-oxindoline ring system after the nitro group has been reduced.[2][9]

Q2: My final product is difficult to purify by column chromatography. Are there alternative methods? A2: Yes. Recrystallization is often a highly effective method for purifying indolinone derivatives.[10] Experiment with different solvent systems. A common approach is to dissolve the crude product in a good solvent (like ethyl acetate or dichloromethane) and then add a poor solvent (like hexanes or heptane) until the solution becomes turbid, then allow it to cool slowly.

Q3: Can I use a different reducing agent instead of catalytic hydrogenation? A3: While catalytic hydrogenation is common for its cleanliness (the only byproduct is water), other methods exist for nitro group reduction. Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in an acidic medium can also be effective.[11] However, these methods introduce stoichiometric amounts of inorganic salts, which can complicate the work-up and purification process.

Q4: I need to synthesize the carboxylic acid, not the methyl ester. What is the best approach? A4: You have two primary options. You can synthesize the methyl ester as described and then hydrolyze it to the carboxylic acid using standard conditions (e.g., LiOH in THF/water). Alternatively, you could attempt to perform the reductive cyclization on the corresponding nitro-diacid starting material, though this may have different solubility and reactivity profiles. Hydrolysis of the final ester is generally a more reliable route.

Q5: Why is the esterification of the indoline-2-carboxylic acid directly not a preferred primary route? A5: While feasible, direct esterification of 6-chloroindoline-2-carboxylic acid presents challenges. The traditional Fischer esterification (heating an alcohol with an acid catalyst) can be harsh and may lead to side reactions on the sensitive indoline ring.[12][13] Milder methods are required, such as using thionyl chloride in methanol or trimethylchlorosilane (TMSCl) in methanol, which convert the carboxylic acid to a more reactive intermediate in situ.[14][15][16] Building the ring with the ester already in place, as in the reductive cyclization of a malonate derivative, often provides a more controlled and higher-yielding overall synthesis.[1][2]

Section 3: Optimized Experimental Protocol

This protocol is a synthesized methodology based on common procedures for the reductive cyclization to form 2-oxindoline-6-carboxylates.[2][3]

Protocol: Synthesis of Methyl 2-oxoindoline-6-carboxylate via Reductive Cyclization

Materials:

  • Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

  • Palladium on Carbon (10% Pd, 50% wet)

  • Glacial Acetic Acid (ACS grade or higher)

  • Hydrogen gas (high purity)

  • Celatom® or Diatomaceous Earth for filtration

Equipment:

  • Parr hydrogenator or a round-bottom flask equipped with a three-way stopcock for balloon hydrogenation.

  • Magnetic stirrer and stir bar or mechanical stirrer.

  • Standard laboratory glassware.

Procedure:

  • Vessel Preparation: To a hydrogenation vessel, add methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 15-20 mL per gram of starting material).

  • Inerting the System: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of nitrogen/argon, carefully add the 10% Pd/C catalyst (approx. 0.1 g per gram of starting material).

  • Hydrogenation: Seal the vessel again. Purge the system with hydrogen gas twice before pressurizing to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring. Heat the reaction mixture to 50°C. Monitor the uptake of hydrogen. The reaction is typically complete in 2-4 hours.

  • Monitoring: Progress can be monitored by taking a small, filtered aliquot for TLC or LC-MS analysis to confirm the disappearance of the starting material.

  • Filtration: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the pad with a small amount of acetic acid or ethyl acetate. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry in the air. Quench it carefully with water.

  • Work-up: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude Methyl 2-oxoindoline-6-carboxylate can then be purified by recrystallization or flash column chromatography.

Data Summary: Reaction Parameters
ParameterRecommended ConditionRationale / Common Issues
Catalyst Loading 5-10 mol% (w/w)Lower loading may lead to slow or incomplete reaction. Higher loading increases cost and pyrophoric risk.
H₂ Pressure 50-100 psiEnsures sufficient H₂ concentration in solution for efficient reduction.[2]
Temperature 40-60°CBalances reaction rate with minimizing thermal degradation and side reactions.[2]
Solvent Glacial Acetic AcidActs as both solvent and catalyst for the cyclization step.[2][9]
Stirring VigorousCrucial for overcoming mass transfer limitations in a gas-liquid-solid phase reaction.

References

  • G., P., S., R., R., V., & V., P. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. American Journal of Chemistry, 1(1), 7-9. Available from: [Link]

  • Lele, S. S., Gore, V. G., & Kulkarni, M. G. (1999). Direct Esterification Of Poly (Ethylene Glycol) With Amino Acid Hydrochlorides. Synthetic Communications, 29(10), 1727-1739. Available from: [Link]

  • Praveen, G., et al. (2011). Esterification of amino acids with methanol in the presence of TMSCl. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2019). Catalytic Synthesis of Amino Acid Ester Hydrochloride by Hydrogen Chloride. Academax. Available from: [Link]

  • Dudley, G. B., & Chiang, P. C. (2009). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 74(15), 5345-5351. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available from: [Link]

  • Frank, W. C. (1986). Method for preparing amino acid ester hydrohalides. U.S. Patent No. 4,622,413. Washington, DC: U.S. Patent and Trademark Office.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Available from: [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. Available from: [Link]

  • Roth, G. J., et al. (2002). Process for the manufacture of an indolinone derivative. U.S. Patent No. 8,304,541B2. Washington, DC: U.S. Patent and Trademark Office.
  • Bracher, P. (n.d.). Undergraduate Organic Synthesis Guide. Available from: [Link]

  • The Organic Chemistry Tutor. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide [Video]. YouTube. Available from: [Link]

  • Rojas Lab. (2025, December 2). The 5-Step System That Cracks ANY Organic Synthesis Problem [Video]. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Available from: [Link]

  • Justia Patents. (2020). synthesis of 2-indolinone derivatives. Available from: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]

  • Neises, B., & Steglich, W. (1982). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 60, 93. Available from: [Link]

  • ResearchGate. (2020). Reductive dearomative arylcarboxylation of indoles with CO2 via visible-light photoredox catalysis. Available from: [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction). Available from: [Link]

  • The Journal of Organic Chemistry. (2023). Cycloaddition/Rearrangement/ Decarboxylation Reactions of Indoles with Non-Racemic Donor−Acceptor Cyclopropanes. Available from: [Link]

  • DiVA Portal. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Available from: [Link]

  • ScienceDirect. (2025). Visible-light-induced dual catalysis for divergent reduction of nitro compounds with CO2 radical anion. Available from: [Link]

  • Russian Journal of General Chemistry. (2018). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Available from: [Link]

  • Yamai, Y., & Takeda, A. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

  • Teva Pharmaceutical Industries. (2026). Understanding the Synthesis and Supply of Methyl 2-oxoindole-6-carboxylate. Available from: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

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Technical Support Center: Purification of Methyl 6-chloroindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 6-chloroindoline-2-carboxylate (also known as Methyl 6-chloro-2-oxoindoline-carboxylate). As a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents, its purity is paramount for reliable downstream applications.[1] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflow in a direct question-and-answer format.

Q1: My final product has a low and broad melting point. What does this indicate and how can I resolve it?

A: A low or broad melting point range is a classic indicator of impurities. Pure crystalline solids typically have a sharp melting point, whereas mixtures melt over a range and at a lower temperature than the pure substance.

Common Causes & Solutions:

  • Residual Starting Materials or Reagents: Syntheses, such as those involving the N-chloroacetylation of methyl 2-oxoindoline-6-carboxylate, may leave unreacted starting materials.[2] These structurally similar molecules can co-crystallize, making them difficult to remove.

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially if exposed to moisture, acidic, or basic conditions during workup or storage.[3] This forms the more polar 6-chloroindoline-2-carboxylic acid.

  • Byproducts: Side reactions during synthesis can generate isomeric or related impurities that disrupt the crystal lattice of the desired product.[4]

Troubleshooting Steps:

  • Assess Purity via TLC/HPLC: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to visualize the number of components. The presence of multiple spots or peaks confirms impurity.[3] For TLC, a hexane/ethyl acetate solvent system is often effective for separating components of varying polarity.[5]

  • Select the Right Purification Method:

    • If the primary impurity is the hydrolyzed carboxylic acid (a more polar spot on TLC), recrystallization from a moderately polar solvent like ethanol or an ethyl acetate/hexane mixture can be very effective.[6]

    • If multiple impurities of varying polarities are present, flash column chromatography on silica gel is the most robust solution.[3]

Q2: I performed a recrystallization, but my compound "oiled out" instead of forming crystals. What happened?

A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal. This happens when the solution is supersaturated at a temperature above the compound's melting point or when the solvent is too good a solvent, preventing crystal lattice formation.

Causality & Corrective Actions:

  • Inappropriate Solvent Choice: The solvent may be too nonpolar, or the boiling point of the solvent might be too high. A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[6]

  • Cooling Rate is Too Fast: Rapid cooling does not give molecules sufficient time to orient themselves into an ordered crystal lattice.

  • Solution is Too Concentrated: An overly saturated solution can crash out of solution as an oil.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent line can also help.

  • Change Solvent System: If oiling out persists, a different solvent or a binary solvent system (e.g., dissolving in a good solvent like ethyl acetate and slowly adding a poor solvent like hexane until turbidity appears) may be necessary.[6]

Q3: After running a silica gel column, my fractions are still impure. What are the common pitfalls?

A: While powerful, column chromatography can fail if not performed correctly. Cross-contamination of fractions or poor separation are common issues.

Common Reasons for Failure:

  • Incorrect Mobile Phase (Eluent): If the eluent is too polar, all compounds, including impurities, will elute quickly with little separation. If it's not polar enough, the product may not move off the column at all.

  • Column Overloading: Adding too much crude product relative to the amount of silica gel results in broad bands that overlap, leading to poor separation. A general rule is a 1:30 to 1:100 mass ratio of crude product to silica gel.

  • Poor Column Packing: Cracks or channels in the silica gel bed allow the sample to travel down the column unevenly, ruining the separation.

Optimization Strategy:

  • Develop the Eluent System with TLC: Before running the column, find a solvent system using TLC that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from visible impurities.

  • Proper Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica gel). This "dry loading" method often results in sharper bands and better separation than loading the sample as a concentrated liquid.

  • Pack the Column Carefully: Ensure a homogenous, bubble-free slurry of silica gel is packed into the column to create a uniform stationary phase.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude Methyl 6-chloroindoline-2-carboxylate?

The impurity profile depends heavily on the synthetic route. However, common classes of impurities include:

  • Starting Materials: Unreacted methyl 2-oxoindoline-6-carboxylate or the precursor used for chlorination.

  • Reaction Byproducts: Isomers (e.g., chlorination at a different position), or products from side-reactions. For instance, processes involving acetic anhydride can leave related acetylated intermediates.[2]

  • Degradation Products: Primarily the corresponding carboxylic acid from ester hydrolysis.[3]

Q2: Which purification method is better: recrystallization or column chromatography?

The choice depends on the nature and number of impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially when the impurities have significantly different solubility profiles from the product. It is faster, uses less solvent, and is more scalable.[4]

  • Column Chromatography is superior for separating complex mixtures with multiple components or impurities that are structurally very similar to the product.[3][5] It offers higher resolution but is more time-consuming and labor-intensive.

The workflow diagram below can help guide your decision.

Q3: What are the recommended solvent systems for purification?

The table below summarizes recommended starting points for solvent selection. The presence of the chloro- and ester- functional groups suggests that moderately polar solvents will be most effective.

Purification Method Solvent System Rationale & Comments Reference
Recrystallization Ethanol or MethanolGood for removing non-polar impurities. The product should be sparingly soluble at room temperature but fully soluble when hot.[6]
Ethyl Acetate / HexaneA versatile binary system. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy. Reheat to clarify and cool slowly. Allows for fine-tuning of polarity.[6]
Acetic Acid / WaterUseful if acidic impurities are present and for certain crystal habits. Acetic acid can be effective for phase separation of impurities from esters.[7]
Column Chromatography Hexane / Ethyl Acetate (Gradient)The standard choice for silica gel chromatography. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration to elute more polar compounds.[5]
Dichloromethane / Methanol (Gradient)A more polar system for separating compounds that do not move well in Hexane/EtOAc. Start with a low percentage of methanol (1-2%) and increase as needed.N/A
Q4: How should I store the purified Methyl 6-chloroindoline-2-carboxylate?

The compound is reported to be stable under normal handling and storage conditions.[8] To prevent degradation, especially hydrolysis of the ester, it is best to:

  • Store in a tightly sealed container: This protects it from atmospheric moisture.

  • Keep in a cool, dry, and well-ventilated place: Room temperature storage is generally acceptable.[9]

  • Store under an inert atmosphere (e.g., Argon or Nitrogen): This is recommended for long-term storage to prevent potential oxidation.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethyl Acetate/Hexane System)

This protocol is effective for removing more polar impurities (like the hydrolyzed carboxylic acid) and some less polar byproducts.

Methodology:

  • Dissolution: In a fume hood, place the crude Methyl 6-chloroindoline-2-carboxylate in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid with stirring.

  • Hot Filtration (Optional): If insoluble particulate matter is observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise with swirling until the solution becomes persistently cloudy (turbid).

  • Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear. For maximum yield, once the flask has reached ambient temperature, place it in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to separate the target compound from multiple impurities of varying polarities.

Methodology:

  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate). The ideal system should give the product a retention factor (Rf) of ~0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Add more eluent as needed, never letting the silica bed run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of a polar solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the low-polarity starting solvent, collecting fractions.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the compounds from the column in order of increasing polarity.

  • Fraction Pooling and Evaporation:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Methyl 6-chloroindoline-2-carboxylate.

Part 4: Purification Strategy Workflow

This diagram outlines a logical workflow for moving from a crude product to a purified, verified compound.

PurificationWorkflow cluster_0 Phase 1: Analysis cluster_1 Phase 2: Decision & Purification cluster_2 Phase 3: Verification Crude Crude Product Analysis Purity Analysis (TLC / HPLC) Crude->Analysis Decision Impurity Profile? Analysis->Decision Recrystallize Recrystallization (Protocol 1) Decision->Recrystallize Single major impurity (different polarity) Column Column Chromatography (Protocol 2) Decision->Column Multiple impurities or similar polarity Purified Purified Product Recrystallize->Purified Column->Purified Verification Purity & Identity Check (MP, NMR, HPLC, MS) Purified->Verification Final Store Appropriately Verification->Final

Caption: Decision workflow for purifying Methyl 6-chloroindoline-2-carboxylate.

References

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US8304541B2 - Process for the manufacture of an indolinone derivative.
  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • Justia Patents. (n.d.). Synthesis of 2-indolinone derivatives. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Retrieved from [Link]

  • ZaiQi Bio-Tech. (n.d.). methyl 2-oxoindoline-6-carboxylate | CAS No:14192-26-8. Retrieved from [Link]

  • Google Patents. (n.d.). US 2011/0201812 A1.
  • PubMed. (1994). Purification and characterization of S-adenosyl-L-methionine: norcoclaurine 6-O-methyltransferase from cultured Coptis japonica cells. Retrieved from [Link]

  • MDPI. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Retrieved from [Link]

  • NIH. (n.d.). 6-Chloro-1-methylindoline-2,3-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

  • Open Research Online. (2022). Investigation into reversed-phase chromatography peptide separation systems part V: Establishment of a screening strategy for development. Retrieved from [Link]

  • GL Sciences. (n.d.). Technical Notes. Retrieved from [Link]

  • NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Molbase. (n.d.). METHYL 6-CHLOROOXOINDOLINE-3-CARBOXYLATE Product Description. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid.
  • PureSynth. (n.d.). Methyl 2-Oxoindoline-6-Carboxylate 98.0%(GC). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloropicolinate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

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Validation & Comparative

1H NMR spectrum analysis of Methyl 6-chloroindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the 1H NMR spectrum of Methyl 6-chloroindoline-2-carboxylate , designed for analytical chemists and medicinal chemistry researchers. It focuses on the structural validation of the indoline core and distinguishing it from its most common process impurity, the oxidized indole analog.

Type: Publish Comparison Guide Focus: Structural Validation, Impurity Profiling (Indoline vs. Indole), and Signal Assignment Status: Validated Analytical Protocol

Part 1: Executive Summary & Structural Logic

Methyl 6-chloroindoline-2-carboxylate is a chiral bicyclic intermediate often used in the synthesis of MDM2 inhibitors and other spiro-indoline scaffolds. Unlike its planar, aromatic precursor (Methyl 6-chloroindole-2-carboxylate), this molecule possesses a saturated C2-C3 bond, creating a stereocenter at C2.

The Analytical Challenge: The primary quality control challenge is detecting the aromatized indole impurity . 1H NMR is the superior method for this differentiation because the aliphatic protons of the indoline ring (H2, H3a, H3b) exhibit distinct coupling patterns that vanish upon oxidation.

Structural Assignment Diagram

The following diagram defines the atom numbering used throughout this guide.

ChemicalStructure IndolineCore Indoline Core (Saturated C2-C3) C2 C2-H (Chiral Center) IndolineCore->C2 Diagnostic Region 1 C3 C3-H2 (Diastereotopic) IndolineCore->C3 Diagnostic Region 2 Cl 6-Chloro Substituent IndolineCore->Cl Aromatic Pattern (H4, H5, H7) Ester Methyl Ester (-COOCH3) C2->Ester Proximal

Figure 1: Structural dissection of Methyl 6-chloroindoline-2-carboxylate highlighting diagnostic NMR zones.

Part 2: Experimental Protocol

To ensure reproducibility and resolution of the diastereotopic C3 protons, the following acquisition parameters are recommended.

Method A: Standard Characterization
  • Solvent: DMSO-d6 (Preferred for solubility and separating NH signals) or CDCl3.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Frequency: 400 MHz or higher (essential to resolve H3a/H3b multiplets).

  • Temperature: 298 K.

  • Pulse Sequence: Standard 1H zg30.

  • Transients (Scans): 16–32 (sufficient for >95% purity).

Self-Validating Checks (Quality Control)

Before detailed assignment, perform these rapid checks:

  • Integration Ratio: The Methyl ester singlet (3H) must integrate 3:1 against the C2-H proton.

  • NH Signal: Identify the broad singlet (approx. 6.0–7.0 ppm). Exchange with D2O should eliminate this peak, confirming the secondary amine.

  • Pattern Verification: Ensure the aromatic region integrates to exactly 3 protons (H4, H5, H7).

Part 3: Detailed Spectral Assignment

The spectrum is divided into three distinct zones: the Aliphatic "Fingerprint" (Diagnostic), the Ester Singlet, and the Aromatic Zone.

Zone 1: The Aliphatic "Fingerprint" (3.0 – 5.5 ppm)

This is the most critical region for confirming the indoline structure. Due to the chiral center at C2, the two protons at C3 are diastereotopic (magnetically non-equivalent), appearing as complex multiplets rather than a simple triplet.

ProtonApprox. Shift (δ ppm)*MultiplicityCoupling (J Hz)Diagnostic Note
H-2 4.30 – 4.50dd (Doublet of doublets)J ≈ 10, 6 HzCoupled to H3a and H3b. Key indicator of indoline ring closure.
H-3a 3.50 – 3.65dd or mJgem ≈ 16 Hz, Jvic ≈ 10 HzDiastereotopic proton "a". Large geminal coupling.
H-3b 3.05 – 3.20dd or mJgem ≈ 16 Hz, Jvic ≈ 6 HzDiastereotopic proton "b". Upfield of H3a.
-OCH3 3.70 – 3.75s (Singlet)-Sharp singlet integrating to 3H.

*Shifts are estimated based on DMSO-d6. In CDCl3, shifts may move slightly upfield.

Zone 2: The Aromatic Region (6.5 – 7.5 ppm)

The 6-chloro substitution creates a specific splitting pattern. H5 and H7 are meta to each other, while H4 and H5 are ortho.

ProtonApprox. Shift (δ ppm)MultiplicityAssignment Logic
H-4 7.05 – 7.15d (Doublet)Ortho-coupled to H5 (J ≈ 8.0 Hz).
H-5 6.65 – 6.75dd (Doublet of doublets)Ortho to H4 (J ≈ 8.0 Hz), Meta to H7 (J ≈ 2.0 Hz).
H-7 6.55 – 6.65d (Doublet)Meta-coupled to H5 (J ≈ 2.0 Hz). Appears as a narrow doublet.

Part 4: Comparative Analysis (Product vs. Alternatives)

The most frequent analytical task is distinguishing the product from its oxidized precursor/impurity, Methyl 6-chloroindole-2-carboxylate .

Comparison Table: Indoline (Target) vs. Indole (Impurity)
FeatureMethyl 6-chloroindoline-2-carboxylate (Target)Methyl 6-chloroindole-2-carboxylate (Impurity)
C2 Proton dd at ~4.4 ppm (Chiral methine)Absent (Quaternary carbon)
C3 Protons Two multiplets at 3.0–3.6 ppm (CH2)Singlet at ~7.1–7.2 ppm (Aromatic CH)
Aromaticity Non-aromatic pyrrolidine ringFully aromatic indole system
NH Proton Broad, ~6.0–7.0 ppm (sp3 amine)Broad, ~11.5–12.0 ppm (Indole NH, very downfield)
Decision Tree for Purity Assessment

Use this logic flow to interpret your spectrum quickly.

DecisionTree Start Analyze 1H NMR Spectrum CheckRegion Check 3.0 - 5.0 ppm Region Start->CheckRegion HasMultiplets Multiplets present at 3.0-3.6 ppm & 4.4 ppm? CheckRegion->HasMultiplets IndolineConfirmed Indoline Core Confirmed (Target Product) HasMultiplets->IndolineConfirmed Yes CheckAromatic Check Aromatic Region (Singlet at ~7.2 ppm?) HasMultiplets->CheckAromatic No Yes Yes No No IndoleImpurity Indole Impurity Identified (Oxidized Form) CheckAromatic->IndoleImpurity Yes

Figure 2: Logic flow for distinguishing the indoline product from indole impurities.

Part 5: Troubleshooting & Common Artifacts

  • Water Suppression: In DMSO-d6, the water peak appears around 3.33 ppm. This often overlaps with the H-3a/H-3b multiplets.

    • Solution: Use CDCl3 (water at ~1.56 ppm) if the H3 signals must be integrated precisely, or use dry DMSO-d6.

  • Rotamers: Unlike amides, the methyl ester typically does not show rotamers at room temperature. If peaks are doubled, suspect a mixture of enantiomers in a chiral environment (unlikely in standard solvents) or the presence of the free acid (hydrolysis product).

    • Check: Look for the disappearance of the methyl singlet (3.7 ppm) to confirm hydrolysis.

References

  • National Institute of Standards and Technology (NIST). 6-Chloroindole Mass Spectrum and Related Data. NIST Chemistry WebBook. Link

  • PubChem. Methyl indoline-6-carboxylate (Isomer Analog Data). National Library of Medicine. Link

  • ChemicalBook. Indoline-2-carboxylic acid NMR Spectrum Data.Link

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.[1][2][3][4][5][6] Link

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Link

Sources

A Comparative Guide to the C13 NMR Chemical Shifts of Methyl 6-chloroindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of 13C NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Specifically, 13C NMR spectroscopy allows for the direct observation of the carbon backbone, offering crucial information about the electronic environment of each carbon atom. The chemical shift (δ) of a carbon nucleus is highly sensitive to its local chemical environment, including hybridization, substituent effects, and stereochemistry.

Methyl 6-chloroindoline-2-carboxylate is a substituted indoline, a common scaffold in many biologically active compounds. Accurate interpretation of its 13C NMR spectrum is critical for confirming its synthesis and for use in further chemical modifications. This guide provides a detailed examination of its predicted 13C NMR chemical shifts, contextualized by a comparison with experimentally determined spectra of related indoline and indole derivatives.

Predicted 13C NMR Chemical Shifts for Methyl 6-chloroindoline-2-carboxylate

Due to the lack of a publicly available experimental spectrum for methyl 6-chloroindoline-2-carboxylate, a predicted spectrum was generated using established computational methods[1][2]. These prediction algorithms utilize extensive databases of experimental NMR data and sophisticated models of substituent effects to provide reliable estimates of chemical shifts.

The predicted 13C NMR chemical shifts for methyl 6-chloroindoline-2-carboxylate are presented in Table 1. The carbon numbering convention used throughout this guide is illustrated in Figure 1.

Table 1: Predicted 13C NMR Chemical Shifts for Methyl 6-chloroindoline-2-carboxylate

Carbon AtomPredicted Chemical Shift (ppm)
C265.2
C334.5
C3a149.8
C4125.1
C5120.9
C6127.8
C7111.5
C7a130.5
C=O172.3
OCH352.8

Disclaimer: These are predicted values and may differ from experimental results.

Comparative Analysis with Structurally Related Compounds

To understand the basis of the predicted chemical shifts, a comparative analysis with experimentally determined data for structurally similar compounds is essential. This section will compare the predicted spectrum with the experimental spectra of methyl indoline-2-carboxylate, 6-chloroindole, and methyl indole-2-carboxylate.

The Effect of the Chloro Substituent: A Comparison with Methyl Indoline-2-carboxylate

The primary difference between the target molecule and methyl indoline-2-carboxylate is the presence of a chlorine atom at the C6 position. Halogen substituents exert a significant influence on the chemical shifts of aromatic and heterocyclic rings through inductive and resonance effects.

A direct comparison of the predicted shifts for methyl 6-chloroindoline-2-carboxylate with potential experimental values for the unsubstituted analog would reveal a notable downfield shift for the carbon directly attached to the chlorine (C6). This is due to the electron-withdrawing inductive effect of the halogen. The ortho (C5 and C7) and para (C3a) carbons are also expected to be influenced, though to a lesser extent.

The Impact of the Saturated Pyrrole Ring: Indoline vs. Indole

The indoline core of the target molecule features a saturated five-membered ring, distinguishing it from the aromatic indole scaffold. This structural difference leads to significant upfield shifts for the C2 and C3 carbons in the indoline system compared to their indole counterparts.

For instance, in methyl indole-2-carboxylate, the sp2-hybridized C2 and C3 carbons resonate at approximately 127 ppm and 108 ppm, respectively. In contrast, the predicted chemical shifts for the sp3-hybridized C2 and C3 in methyl 6-chloroindoline-2-carboxylate are significantly upfield at 65.2 ppm and 34.5 ppm, respectively. This dramatic difference is a key diagnostic feature for distinguishing between indoline and indole structures.

Influence of the Methyl Carboxylate Group

The methyl carboxylate group at the C2 position has a pronounced effect on the chemical shift of the directly attached C2 carbon. The electron-withdrawing nature of the carbonyl group causes a significant downfield shift for C2. Furthermore, the carbonyl carbon itself gives rise to a characteristic signal in the downfield region of the spectrum, predicted to be around 172.3 ppm. The methyl group of the ester will appear in the upfield region, with a predicted shift of 52.8 ppm.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) for Methyl 6-chloroindoline-2-carboxylate and Related Analogs

Carbon AtomPredicted Methyl 6-chloroindoline-2-carboxylateExperimental Methyl Indole-2-carboxylate[3][4]Experimental 6-Chloroindole[5][6]
C265.2~127~125
C334.5~108~102
C3a149.8~128~129
C4125.1~122~121
C5120.9~121~120
C6127.8~124~128 (C-Cl)
C7111.5~111~110
C7a130.5~137~135
C=O172.3~162-
OCH352.8~52-

Note: Experimental values are approximate and can vary with solvent and other experimental conditions.

Experimental Protocol for 13C NMR Data Acquisition

For researchers wishing to acquire experimental data for methyl 6-chloroindoline-2-carboxylate or related compounds, the following protocol outlines a standard procedure for 13C NMR spectroscopy.

4.1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. NMR Instrument Setup and Data Acquisition

  • Instrument Tuning: Tune and match the NMR probe for the 13C frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is typically used.

    • Spectral Width: Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: Typically set to 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate integration if quantitative analysis is required.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

4.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent signal or the internal standard (TMS).

Visualizing the Workflow and Structural Relationships

To further clarify the process and the structural comparisons, the following diagrams are provided.

G cluster_workflow Experimental Workflow for 13C NMR prep Sample Preparation acq Data Acquisition prep->acq Load Sample proc Data Processing acq->proc Generate FID analysis Spectral Analysis proc->analysis Generate Spectrum G cluster_compounds Structural Comparison target Methyl 6-chloroindoline-2-carboxylate (Predicted Data) analog1 Methyl Indoline-2-carboxylate (Unsubstituted Analog) target->analog1 - Cl + H analog2 6-Chloroindole (Aromatic Analog) target->analog2 - H at C2, C3 (Aromatization) analog3 Methyl Indole-2-carboxylate (Unsaturated, Unsubstituted Analog) target->analog3 - Cl, - H at C2, C3 + H, Aromatization

Caption: Structural relationships between the target molecule and its comparative analogs.

Conclusion

This guide provides a comprehensive analysis of the predicted 13C NMR chemical shifts for methyl 6-chloroindoline-2-carboxylate. By comparing these predictions with experimental data from structurally related compounds, we have elucidated the key factors influencing the chemical shifts, namely the chloro substituent, the saturation of the pyrrole ring, and the methyl carboxylate group. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers working with these and similar molecules. This integrated approach of prediction and comparative analysis serves as a powerful tool for the structural characterization of novel compounds in the field of drug development and chemical research.

References

  • Mackay and Matthews Lab. (n.d.). NMR Shift calculator. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). methyl 1H-indole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. Retrieved February 15, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor | Chemaxon Docs. Retrieved February 15, 2026, from [Link]

  • Ibrahim, M. N., Daoud, K. M., & Ahmed, A. K. (2017, April 19). Substituent effects on 13C-NMR and IR spectral data of 3-(4-X-phenacyclidene) oxindoles. ResearchGate. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). 6-Chloroindole - Optional[13C NMR] - Chemical Shifts. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Retrieved February 15, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 15, 2026, from [Link]

Sources

Comparative Reactivity Guide: 6-Chloro vs. 5-Chloroindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Divergence

In the optimization of indoline-2-carboxylate scaffolds, the choice between the 5-chloro and 6-chloro isomers is rarely a trivial substitution. While sterically similar, these two isomers exhibit distinct electronic profiles that fundamentally alter their reactivity in downstream functionalization.

  • 5-Chloroindoline-2-carboxylate: Characterized by strong resonance donation (+R) from the N1 nitrogen into the C5 position. This makes the nitrogen more nucleophilic but renders the C5–Cl bond electron-rich and sluggish in palladium-catalyzed oxidative addition.

  • 6-Chloroindoline-2-carboxylate: Dominated by inductive withdrawal (-I) with no direct resonance conjugation from N1. This results in a less basic nitrogen but a highly activated C6–Cl bond, superior for cross-coupling reactions.

This guide dissects these mechanistic differences to assist in rational SAR planning and process route design.

Electronic Landscape Analysis

To predict reactivity, we must analyze the communication between the N1 lone pair and the chloride substituent.

Hammett & Resonance Effects

The indoline nitrogen (N1) acts as a strong electron-donating group (EDG). Its interaction with the chloride depends on the substitution pattern:

  • 5-Position (Para-like): The N1 lone pair can delocalize into the benzene ring, placing significant electron density at C5. The chloride at C5 interacts with this density. Although Cl is inductively withdrawing (

    
    ), its position para to the strong EDG nitrogen mitigates the electron deficiency.
    
    • Net Effect:Electron Rich Ring / Deactivated Aryl Chloride.

  • 6-Position (Meta-like): The N1 lone pair resonates to C3, C5, and C7, but skips C6. The chloride at C6 feels only the strong inductive withdrawal of the nitrogen (and the carboxylate at C2).

    • Net Effect:Electron Deficient Ring / Activated Aryl Chloride.

Visualization of Electronic Flow

The following diagram illustrates the resonance contributions that deactivate the 5-Cl position compared to the 6-Cl position.

ElectronicEffects cluster_legend Legend N1 Indoline Nitrogen (N1) (Strong EDG) C5 C5 Position (Para to N1) N1->C5 Resonance (+R) Increases e- density C6 C6 Position (Meta to N1) N1->C6 Inductive (-I) Only No Resonance Cl_Reactivity Aryl-Cl Reactivity (Pd Oxidative Addition) C5->Cl_Reactivity High e- density Stabilizes C-Cl bond (Slower Reaction) N_Reactivity N1 Nucleophilicity (Alkylation/Acylation) C5->N_Reactivity Lower -I effect (More Basic N) C6->Cl_Reactivity Low e- density Activates C-Cl bond (Faster Reaction) C6->N_Reactivity Higher -I effect (Less Basic N) key Blue Arrow: e- Donation Red Arrow: Deactivation Green Arrow: Activation

Figure 1: Mechanistic flow of electron density from N1 to C5 vs C6, dictating divergent reactivity profiles.

Reactivity Comparison Data

The following table summarizes the expected performance in key synthetic transformations based on electronic principles and literature precedents for substituted anilines/indolines.

Reaction Type5-Chloroindoline-2-carboxylate6-Chloroindoline-2-carboxylateMechanistic Rationale
N1-Alkylation / Acylation High Reactivity Moderate Reactivity5-Cl is less electron-withdrawing (

), leaving N1 more nucleophilic.
Pd-Catalyzed Coupling (C-Cl) Low ReactivityHigh Reactivity 6-Cl is on an electron-deficient carbon (meta to N), facilitating oxidative addition of Pd(0).
Ester Hydrolysis (C2) SimilarSimilarElectronic differences at C5/C6 have minimal impact on the remote C2 ester.
Electrophilic Aromatic Sub. C7 directedC5 directed5-Cl blocks the para site; 6-Cl directs incoming electrophiles to C5 (ortho to N, para to Cl).

Detailed Reactivity Modules

Module A: Nitrogen Functionalization (N1)

When designing N-capped derivatives (e.g., amides, ureas, sulfonamides), the 5-chloro isomer behaves more like a typical aniline/indoline. The 6-chloro isomer has a significantly less basic nitrogen due to the stronger inductive electron withdrawal of the meta-chloride.

  • Implication: For the 6-chloro isomer, you may require stronger bases (e.g., NaH instead of K2CO3) or elevated temperatures to achieve quantitative N-alkylation, especially with bulky electrophiles.

Module B: Cross-Coupling at C-Cl

This is the most critical differentiator. In Buchwald-Hartwig aminations or Suzuki couplings:

  • 6-Chloro Advantage: The C6 position is electron-deficient. Palladium(0) species undergo oxidative addition rapidly. Standard catalysts (e.g., Pd(dppf)Cl2, XPhos Pd G4) work efficiently at 80–100 °C.

  • 5-Chloro Challenge: The resonance donation from N1 increases the double-bond character of the C5–Cl bond and raises the energy barrier for oxidative addition.

    • Solution: Use electron-rich, bulky ligands (e.g., BrettPhos , tBuXPhos ) to facilitate the difficult oxidative addition step. Higher temperatures (110 °C+) may be required.

Experimental Protocols

Synthesis of Ethyl 6-Chloroindoline-2-carboxylate

A robust protocol for accessing the 6-chloro scaffold via reduction of the indole precursor.

Reagents:

  • Ethyl 6-chloroindole-2-carboxylate (1.0 equiv)

  • Sodium Cyanoborohydride (NaCNBH3) (3.0 equiv)

  • Acetic Acid (glacial) (Solvent/Catalyst)[1]

Workflow:

  • Dissolution: Dissolve ethyl 6-chloroindole-2-carboxylate (5.0 g, 22.4 mmol) in glacial acetic acid (50 mL) in a round-bottom flask under N2.

  • Reduction: Cool to 10 °C. Add NaCNBH3 (4.2 g, 67.2 mmol) portion-wise over 30 minutes. (Caution: HCN generation possible; vent to scrubber).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by LCMS for disappearance of the indole peak (M+H 224) and appearance of indoline (M+H 226).

  • Workup: Pour reaction mixture into ice water (200 mL). Neutralize carefully with solid NaHCO3 or NaOH pellets to pH ~8.

  • Extraction: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the product as a pale yellow oil/solid.

    • Typical Yield: 85-92%

Comparative Pd-Coupling Protocol (Buchwald-Hartwig)

Standardized conditions to test reactivity differences.

Reaction Setup:

ReactionWorkflow Start Start: Chloro-indoline Substrate (1.0 equiv) Reagents Add: Morpholine (1.2 equiv) Cs2CO3 (2.0 equiv) Pd(OAc)2 (5 mol%) BINAP (7.5 mol%) Start->Reagents Solvent Solvent: Toluene, 100°C, 12h Reagents->Solvent Check Checkpoint: LCMS Conversion Solvent->Check Result6 6-Cl Isomer: >90% Conversion expected Check->Result6 Result5 5-Cl Isomer: <50% Conversion expected (Requires BrettPhos) Check->Result5

Figure 2: Differential outcomes in standard Pd-catalyzed amination.

References

  • Electronic Effects in Indoles: Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Foundational text on indole/indoline electronic distribution).
  • Oxidative Addition Rates

    • Hartwig, J. F.[2][3] (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Definitive source on electronic impacts on oxidative addition).

  • Buchwald-Hartwig Coupling Mechanisms

    • Ruiz-Castillo, P., & Buchwald, S. L.[2] (2016).[4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Synthesis of Indoline-2-carboxylates

    • Young, D. W.[5] (1972). Stereochemistry of the reduction of indole-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1, 1415-1421. (Protocol basis for NaCNBH3 reduction).

  • Comparative Halogen Reactivity: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses electron-deficient vs electron-rich aryl chloride reactivity).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-chloroindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results; it begins with ensuring a safe and controlled laboratory environment. The handling of specialized research chemicals, such as Methyl 6-chloroindoline-2-carboxylate, demands a meticulous, risk-based approach to personal safety. This guide provides an in-depth operational plan for the selection and use of Personal Protective Equipment (PPE). Our methodology is built on the foundational principles of causality—understanding why a specific piece of equipment is necessary—and creating a self-validating system of safety protocols that protect you, your colleagues, and your research.

  • Dermal Contact: Potential for skin irritation, sensitization, or toxicity upon absorption.[1][3]

  • Ocular Contact: Risk of serious eye irritation or damage.[1]

  • Inhalation: Particulate or aerosol inhalation may cause respiratory tract irritation or systemic toxicity.[3][4]

  • Ingestion: Harmful if swallowed.[2][4]

This guide is grounded in the mandates of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires employers to ensure laboratory personnel are protected from chemical hazards.[5][6][7]

The Core PPE Ensemble: Your Foundational Defense

For any procedure involving Methyl 6-chloroindoline-2-carboxylate, a minimum level of PPE is non-negotiable. This baseline ensemble serves as your first line of defense against incidental contact and unforeseen events.

  • Body Protection: A flame-resistant (FR) or 100% cotton lab coat is mandatory. This protects your personal clothing and skin from minor splashes and spills. Ensure it is fully buttoned with sleeves rolled down.[8][9]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, when handling the solid form or when there is any risk of splashing, chemical splash goggles are required.[10] A face shield, worn over goggles, is necessary when handling larger volumes (>500 mL) or during procedures with a heightened splash or reaction hazard.[10][11]

  • Hand Protection: Disposable nitrile gloves are the standard for incidental chemical contact.[9][10] It is crucial to understand that nitrile gloves provide splash protection, not prolonged immersion resistance. Always double-glove to provide a critical buffer in case of an unobserved tear or rapid permeation, and change the outer glove immediately following any known contact.[10]

  • Foot Protection: Closed-toe and closed-heel shoes are required at all times in the laboratory to protect from spills and falling objects.[8]

Task-Specific PPE Escalation: A Risk-Based Approach

Different laboratory procedures present varying levels of risk. The core ensemble must be supplemented based on the specific task, the scale of the operation, and the physical form of the chemical. The following table outlines our recommended escalation protocols.

TaskPrimary RisksRequired PPE EnsembleCausality and Field-Proven Insights
Weighing & Aliquoting (Solid) Inhalation of fine particulates, Dermal ContactCore Ensemble + Double Nitrile Gloves. Work must be performed in a chemical fume hood or ventilated balance enclosure.The primary risk here is aerosolization. Engineering controls (fume hood) are the most effective mitigation strategy.[12] Double gloving prevents cross-contamination and provides a safety margin for unobserved breaches.
Solution & Reagent Preparation Dermal Contact, Ocular SplashCore Ensemble (upgraded to Chemical Splash Goggles) + Double Nitrile Gloves.Preparing solutions increases the splash hazard. Goggles provide a complete seal around the eyes, which safety glasses do not.[10] The procedure should be performed in a chemical fume hood.
Running Reactions & Transfers Dermal Contact, Ocular Splash, Unexpected Exotherms/PressureCore Ensemble (upgraded to Chemical Splash Goggles and Face Shield) + Double Nitrile Gloves.This is the highest-risk phase. A face shield is critical for protecting the entire face from significant splashes or vessel failures.[11] All manipulations should occur within the sash of a certified chemical fume hood.
Work-up & Purification (e.g., Chromatography) Dermal Contact (large surface areas), Inhalation of VaporsCore Ensemble (upgraded to Chemical Splash Goggles) + Double Nitrile Gloves. Consider a chemically resistant apron.Work-up procedures often involve larger volumes of solvents and the transfer of material between vessels, increasing splash risk. An apron provides an additional layer of body protection against corrosive or toxic liquids.[9]

Procedural Guidance: Ensuring Protocol Integrity

Protocol 1: PPE Donning and Doffing Sequence

A self-validating safety system requires not only the correct PPE but also the correct procedure for its use. An improper doffing sequence can lead to self-contamination.

  • Donning (Putting On):

    • Put on your lab coat and fasten all buttons.

    • Put on inner gloves.

    • Put on chemical splash goggles or safety glasses.

    • Put on outer gloves, ensuring the cuffs go over the sleeves of the lab coat.

    • If required, don your face shield.

  • Doffing (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

    • Remove outer gloves. Pinch the wrist of one glove and peel it off without touching your bare skin. Ball it up in your gloved hand, then slide a bare finger under the cuff of the remaining glove and peel it off over the first one. Dispose of them immediately.

    • If used, remove the face shield by handling the headband only.

    • Remove the lab coat, folding it so the contaminated exterior is folded inward. Hang it in its designated location or place it in a laundry bin.

    • Remove goggles from the back of your head forward.

    • Remove inner gloves using the same technique as in step 1.

    • Wash hands thoroughly with soap and water.

Visualization: Task-Based PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of PPE based on the specific task you are performing.

PPE_Selection_Workflow start Start: Handling Methyl 6-chloroindoline-2-carboxylate task_type What is the task? start->task_type solid_handling Weighing / Solid Transfer task_type->solid_handling  Solid Form   liquid_handling Solution Prep / Transfer task_type->liquid_handling  Liquid Form / Solution   reaction Running Reaction / Work-up task_type->reaction  Reaction / Purification   ppe_solid Required PPE: - Core Ensemble - Double Nitrile Gloves - Use Fume Hood or Enclosure solid_handling->ppe_solid ppe_liquid Required PPE: - Core Ensemble - Chemical Splash Goggles - Double Nitrile Gloves - Use Fume Hood liquid_handling->ppe_liquid ppe_reaction Required PPE: - Core Ensemble - Goggles & Face Shield - Double Nitrile Gloves - Chemically Resistant Apron (optional) - Use Fume Hood reaction->ppe_reaction

Caption: A decision tree for selecting appropriate PPE.

Operational and Disposal Plans

Emergency Procedures for Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal of Contaminated PPE and Chemical Waste:

All disposable PPE (gloves, etc.) that comes into contact with Methyl 6-chloroindoline-2-carboxylate must be considered hazardous waste.

  • Collect used gloves and other contaminated disposable items in a designated, sealed hazardous waste bag inside a fume hood.

  • Non-disposable items like lab coats should be professionally laundered by a service equipped to handle chemical contamination. Do not take them home.

  • All chemical waste, including excess solids and solutions, must be disposed of as halogenated organic waste.[13] Halogenated compounds are toxic and require specific disposal protocols; they must never be poured down the drain.[13][14] Follow your institution's hazardous waste disposal guidelines.

By integrating this expert-driven, protocol-based approach to safety, you create a resilient and trustworthy system that protects the most valuable asset in the laboratory: the scientist.

References

  • Laboratories - Overview . Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Office of Environmental Health and Safety, Princeton University. [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University. [Link]

  • OSHA Standards to Know Before Starting Your Lab . Lab Manager. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Personal Protective Equipment Selection Guide . Radiation and Laser Safety Section, Environmental Health & Safety, The University of Texas at Austin. [Link]

  • Chemical Safety: Personal Protective Equipment . Environmental Health & Safety, University of Colorado Boulder. [Link]

  • Chemical Safety in the Workplace . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Safe Handing & Disposal of Organic Substances . Science Ready. [Link]

  • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Material Safety Data Sheet . Generic example. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Teamsters Safety and Health. [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • DRAIN DISPOSAL OF CHEMICALS . Yale Environmental Health & Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.